Product packaging for (2-Cyano-3-methoxyphenyl)boronic acid(Cat. No.:CAS No. 1164100-84-8)

(2-Cyano-3-methoxyphenyl)boronic acid

Cat. No.: B1422123
CAS No.: 1164100-84-8
M. Wt: 176.97 g/mol
InChI Key: GRHINHWGIHWEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Cyano-3-methoxyphenyl)boronic acid (CAS 1164100-84-8) is a versatile aryl boronic acid derivative valued in medicinal chemistry and drug discovery for its dual functionality as a synthetic intermediate. With a molecular weight of 176.97 g/mol and the molecular formula C 8 H 8 BNO 3 , this compound is a critical building block in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient construction of complex biaryl structures for pharmaceutical development . Recent scientific investigations highlight its significant research value in oncology. The compound has been identified as a key precursor in the development of a novel structural class of Hsp90 C-terminal domain (CTD) inhibitors discovered through in silico virtual screening . Optimized analogues of this chemotype have demonstrated potent antiproliferative activity in cancer cell lines, including MCF-7 breast cancer and SK-N-MC Ewing sarcoma cells, with the most potent analogue exhibiting IC 50 values as low as 1.4 µM, positioning this scaffold as a promising starting point for new anticancer agents that avoid the limitations of N-terminal Hsp90 inhibition . Furthermore, research into α-cyanocinnamylboronic acid derivatives, which share a similar core structure, has revealed nanomolar inhibitory activity against the P2X7 purinergic receptor, a key target in inflammation . These derivatives have been shown to halt cellular migration to the site of inflammation in vivo, indicating the potential of this boronic acid series for designing new anti-inflammatory therapies that function via a non-cyclooxygenase (COX) inhibitory mechanism . The compound requires careful handling and storage, typically at 2-8°C sealed in dry conditions . ATTENTION: This product is for Research Use Only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BNO3 B1422123 (2-Cyano-3-methoxyphenyl)boronic acid CAS No. 1164100-84-8

Properties

IUPAC Name

(2-cyano-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHINHWGIHWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681884
Record name (2-Cyano-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164100-84-8
Record name B-(2-Cyano-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164100-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Cyano-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cyano Group in Functionalized Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Boronic acids have emerged as a privileged scaffold in medicinal chemistry and organic synthesis, largely due to the unique chemical properties of the boron atom. The strategic functionalization of boronic acid derivatives allows for the fine-tuning of their physicochemical and biological properties. Among the most versatile and impactful functional groups is the cyano (-C≡N) group. This technical guide provides an in-depth exploration of the multifaceted roles of the cyano group in functionalized boronic acids, covering its influence on physicochemical properties, its application in the design of potent enzyme inhibitors, and its utility as a synthetic handle. This document consolidates quantitative data, detailed experimental protocols, and visual workflows to serve as a comprehensive resource for professionals in the field.

Modulation of Physicochemical Properties

The cyano group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. When appended to an aryl boronic acid, it significantly influences the molecule's electronic properties, most notably its Lewis acidity.

Impact on Acidity (pKa)

Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate complex. The equilibrium of this reaction is described by the pKa. The strong electron-withdrawing nature of the cyano group delocalizes the negative charge on the resulting boronate anion, thereby stabilizing it. This stabilization shifts the equilibrium towards the boronate form, making the boronic acid a stronger Lewis acid and consequently lowering its pKa.

This modulation of acidity is critical in drug design, as the boronic acid's ionization state at physiological pH (~7.4) affects its ability to interact with biological targets. A lower pKa can increase the concentration of the active tetrahedral boronate species, potentially enhancing binding affinity to enzyme active sites.

Quantitative Physicochemical Data

The table below summarizes key physicochemical properties of ortho-, meta-, and para-cyanophenylboronic acid, with unsubstituted phenylboronic acid provided for comparison. The decrease in pKa for all cyano-substituted isomers highlights the significant electronic impact of this functional group.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
Phenylboronic AcidC₆H₅B(OH)₂121.93216-220~8.8
2-Cyanophenylboronic Acido-NCC₆H₄B(OH)₂146.94240 (dec.)~7.98
3-Cyanophenylboronic Acidm-NCC₆H₄B(OH)₂146.94298 (dec.)[1]~7.17[1]
4-Cyanophenylboronic Acidp-NCC₆H₄B(OH)₂146.94>350[2]~7.38

Note: pKa values for cyano-derivatives are predicted values from chemical databases and serve to illustrate the electronic trend.

Synthesis of Cyano-Functionalized Boronic Acids

Cyano-substituted aryl boronic acids are typically synthesized from the corresponding aryl halides (e.g., bromobenzonitrile) via lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Sequence cluster_purification Workup & Purification cluster_end Final Product Start 4-Bromobenzonitrile in THF Lithiation Lithium-Halogen Exchange (-100°C, n-BuLi) Start->Lithiation Borylation Borylation (Trimethyl borate) Lithiation->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Workup Acid/Base Extraction Hydrolysis->Workup Purify Crystallization / Grinding Workup->Purify End 4-Cyanophenylboronic Acid Purify->End

Caption: General workflow for the synthesis of 4-cyanophenylboronic acid.

Detailed Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid

This protocol is a composite based on established literature procedures.[3][4]

  • Preparation: To a solution of 4-bromobenzonitrile (0.50 mol) in anhydrous tetrahydrofuran (THF, 1.1 L) at room temperature, add activated 3Å molecular sieves. After drying, filter the solution into a reaction vessel equipped for low-temperature reactions.

  • Lithiation: Cool the solution to -100°C using a suitable cooling bath (e.g., liquid N₂/ethanol). Slowly add a 1.6 M solution of n-butyllithium (n-BuLi) in hexanes (0.567 mol) over 15 minutes, ensuring the internal temperature is maintained between -105°C and -93°C.

  • Borylation: To the resulting slurry, add trimethyl borate (0.78 mol) over 3 minutes. A brief exotherm may be observed. Re-cool the mixture to -100°C.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours.

  • Hydrolysis (Quench): Carefully acidify the reaction mixture to a pH of approximately 2.2 with 4N hydrochloric acid (HCl). Dilute the mixture with dichloromethane (CH₂Cl₂, 200 mL).

  • Workup & Extraction: Separate the organic layer and wash it with brine (2 x 200 mL). For purification, dissolve the crude solid in 1N sodium hydroxide (NaOH) and extract with a CH₂Cl₂/THF mixture (1:1, 2 x 200 mL) to remove non-acidic impurities.

  • Isolation: Re-acidify the aqueous phase to pH 2.2 with 4N HCl and extract with a CH₂Cl₂/THF mixture (1:1, 500 mL).

  • Purification: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by grinding with diethyl ether to yield 4-cyanophenylboronic acid as a white powder.

Role in Medicinal Chemistry: Enzyme Inhibition

The boronic acid moiety is a well-established "warhead" for inhibiting serine proteases and the proteasome. It acts as a transition-state analog, forming a reversible covalent bond with a key hydroxyl group (e.g., from serine or threonine) in the enzyme's active site. The cyano group plays a crucial role in modulating the potency and selectivity of these inhibitors.

Proteasome Inhibition and the NF-κB Pathway

The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, including IκBα, the natural inhibitor of the transcription factor NF-κB. In many cancers, constitutive NF-κB activity promotes cell survival and proliferation. Proteasome inhibitors block the degradation of IκBα, sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival genes, ultimately leading to apoptosis in cancer cells. Cyano-functionalized dipeptidyl boronic acids are potent proteasome inhibitors.

NFkB_Pathway cluster_nuc NFkB_IkB NF-κB / IκBα Complex (Inactive, Cytoplasmic) Ub Ubiquitination of IκBα NFkB_IkB->Ub Proteasome 26S Proteasome Ub->Proteasome Degradation IκBα Degradation Proteasome->Degradation NFkB_Active Active NF-κB Degradation->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Inhibitor Cyano-Boronic Acid Inhibitor Inhibitor->Proteasome INHIBITS

Caption: Inhibition of the NF-κB pathway by cyano-boronic acid proteasome inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition and Incretin Signaling

DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP. These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes. Dipeptide boronic acids are among the most potent DPP-IV inhibitors known.[5]

DPP4_Pathway Food Food Intake Incretins GLP-1 & GIP Release (from Gut) Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas STIMULATES DPP4 DPP-IV Enzyme Incretins->DPP4 substrate Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactivation Inactivation of GLP-1 & GIP DPP4->Inactivation Inhibitor Cyano-Boronic Acid Inhibitor Inhibitor->DPP4 INHIBITS

Caption: Mechanism of DPP-IV inhibition by cyano-boronic acids in the incretin pathway.

Quantitative Data on Biological Activity

Direct structure-activity relationship (SAR) studies that isolate the effect of a single cyano group on a simple phenylboronic acid inhibitor are scarce in the literature. The cyano group is typically incorporated into more complex scaffolds to optimize multiple interactions simultaneously. However, the data below demonstrates the high potency that has been achieved with inhibitors containing a cyano-functionalized moiety.

Compound Class / TargetExample Structure / NameInhibition Data (IC₅₀ or Kᵢ)Reference
Proteasome (Chymotrypsin-Like) Dipeptidyl Boronic AcidIC₅₀ = 8.21 nM[6]
DPP-IV Vildagliptin (a cyanopyrrolidine, non-boronic acid example illustrating the utility of the cyano group)Kᵢ = 3 nM[7]
β-Lactamase (AmpC) Triazole-based Boronic Acid (contains 3-azidomethylphenyl boronic acid scaffold)Kᵢ = 140 nM[8]

Note: The examples highlight the use of cyano groups in potent inhibitors. Vildagliptin is included to show the precedent for cyano groups in DPP-IV inhibitors, a field where boronic acids are also active.

Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay

This protocol is based on commercially available luminescent assays (e.g., Promega Proteasome-Glo™).[9][10]

  • Reagent Preparation: Prepare the Proteasome-Glo™ Reagent by adding the specific luminogenic substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) to the provided luciferase detection buffer.

  • Cell Plating: Seed cells (e.g., multiple myeloma RPMI-8226 cells) in a 96-well plate at a desired density and allow them to attach or equilibrate.

  • Compound Treatment: Add varying concentrations of the cyano-functionalized boronic acid inhibitor (and appropriate controls, like bortezomib or a vehicle control) to the wells. Incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Assay Execution: Equilibrate the plate to room temperature. Add a volume of the prepared Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.

  • Signal Development: Mix the contents on a plate shaker at low speed for 2 minutes to induce cell lysis and initiate the enzymatic reaction. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Role in Synthetic Chemistry

Beyond its role in modulating biological activity, the cyano group on a boronic acid serves as a versatile synthetic intermediate.

Suzuki-Miyaura Cross-Coupling

Cyanophenylboronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

SuzukiCoupling cluster_cycle Pd Catalytic Cycle ArylHalide Aryl Halide (R¹-X) OxAdd Oxidative Addition ArylHalide->OxAdd CyanoBoronicAcid 4-Cyanophenylboronic Acid Transmetal Transmetalation CyanoBoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Biaryl Product (R¹-C₆H₄-CN) RedElim->Product

Caption: Role of cyanophenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.

Functional Group Transformation

The cyano group itself is a valuable precursor that can be converted into a wide array of other functional groups, including:

  • Amines: via reduction (e.g., with H₂/Pd, LiAlH₄).

  • Carboxylic acids: via hydrolysis under acidic or basic conditions.

  • Ketones: via reaction with Grignard or organolithium reagents.

  • Tetrazoles: via cycloaddition with azides.

This versatility allows for late-stage diversification of complex molecules, where the cyanophenylboronic acid is first used in a coupling reaction, and the cyano group is subsequently transformed to install the desired functionality.

Conclusion

The cyano group imparts a unique and powerful set of characteristics to functionalized boronic acids. Its strong electron-withdrawing nature significantly increases the Lewis acidity of the boronic acid moiety, a property that is leveraged to enhance the potency of enzyme inhibitors targeting proteasomes and serine proteases. In the context of drug development, this electronic modulation is critical for optimizing interactions with biological targets. Furthermore, cyanophenylboronic acids are robust and versatile building blocks in organic synthesis, primarily through their participation in cross-coupling reactions and the capacity of the cyano group to be transformed into other key functionalities. This combination of electronic tuning, biological activity, and synthetic versatility ensures that cyano-functionalized boronic acids will remain a cornerstone of research in medicinal chemistry and materials science.

References

Synthesis pathways for substituted cyanophenylboronic acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Substituted Cyanophenylboronic Acids

Introduction

Substituted cyanophenylboronic acids are a pivotal class of reagents in modern organic chemistry, serving as versatile building blocks in the synthesis of complex molecules. Their unique bifunctional nature, possessing both a nucleophilic cyano group and an electrophilic boronic acid moiety, makes them indispensable in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3] The cyano group, a versatile functional handle, can be transformed into various other functionalities such as amines, carboxylic acids, and tetrazoles.[4][5]

This technical guide provides a comprehensive overview of the primary synthetic pathways for accessing substituted cyanophenylboronic acids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual diagrams of the core methodologies.

Core Synthetic Strategies

The synthesis of cyanophenylboronic acids can be broadly categorized into several key strategies:

  • Borylation of Cyanophenyl Halides: This is the most common approach, starting with a readily available cyanophenyl halide (typically a bromide or iodide). The boron moiety is introduced either through a classic halogen-metal exchange followed by quenching with a borate ester or through modern transition-metal-catalyzed cross-coupling reactions.

  • Cyanation of Phenylboronic Acids: This "reverse" approach involves the direct installation of a cyano group onto a pre-existing phenylboronic acid scaffold.

  • Direct C-H Borylation of Benzonitriles: Advanced catalytic methods allow for the direct conversion of a C-H bond on the benzonitrile ring into a C-B bond, offering a highly atom-economical route.

  • Functional Group Transformation: This involves the conversion of another functional group, such as a formyl group, on a phenylboronic acid into a cyano group.

Synthesis via Halogen-Metal Exchange and Borylation

This classical and robust method involves a two-step sequence: the formation of an organometallic intermediate from a cyanophenyl halide, followed by its reaction with a trialkyl borate.

Logical Workflow

sub Cyanophenyl Halide (Ar-X, X=Br, I) org_li Aryllithium Intermediate (Ar-Li) sub->org_li  n-BuLi or Mg   bor_ester Boronic Ester (Ar-B(OR)2) org_li->bor_ester  B(OR)3   final Cyanophenylboronic Acid (Ar-B(OH)2) bor_ester->final  Aqueous Workup (H+)  

Caption: Halogen-metal exchange followed by borylation.

Detailed Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid[7][8]

This protocol details the synthesis from 4-bromobenzonitrile via an organolithium intermediate.

  • Preparation: Dissolve 4-bromobenzonitrile (91 g, 0.50 mol) in anhydrous tetrahydrofuran (THF, 1.1 L) at room temperature in a flask equipped for inert atmosphere operation.

  • Drying: Add activated 3Å molecular sieves and stir to dry the solution. Filter the solution into a dry reaction vessel.

  • Cooling: Cool the solution to -100 °C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).

  • Lithiation: Slowly add a 1.6 M solution of n-butyllithium (n-BuLi) in hexanes (355 mL, 0.567 mol) over 15 minutes, ensuring the internal temperature is maintained between -105 °C and -93 °C.

  • Borylation: Add trimethyl borate (81 g, 0.78 mol) to the reaction mixture over 3 minutes. A brief exotherm may be observed. Re-cool the mixture to -100 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours.

  • Quenching and Extraction: Acidify the mixture to a pH of approximately 2.2 with 4N HCl and dilute with dichloromethane (CH2Cl2, 200 mL). Separate the aqueous layer and wash the organic layer with brine (2 x 200 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a light yellow solid.

  • Acid/Base Wash: Dissolve the solid in 1N NaOH and extract with a 1:1 mixture of CH2Cl2/THF (2 x 200 mL) to remove non-acidic impurities.

  • Precipitation: Acidify the aqueous phase again to pH 2.2 with 4N HCl. The product will precipitate.

  • Final Extraction and Isolation: Extract the product into a 1:1 mixture of CH2Cl2/THF (500 mL). Combine the organic extracts, concentrate to a crude solid, triturate with ether (160 mL), and dry under vacuum to yield pure 4-cyanophenylboronic acid.

Quantitative Data
Starting MaterialProductReagentsConditionsYieldReference
4-Bromobenzonitrile4-Cyanophenylboronic acidn-BuLi, B(OMe)3, THF-100 °C to RT59.9%[6][7]
3-Bromobenzonitrile3-Cyanophenylboronic acidn-BuLi, B(OiPr)3, THF-78 °C to RT72%[8]

Synthesis via Palladium-Catalyzed Borylation

The Miyaura borylation reaction is a powerful method for synthesizing arylboronates from aryl halides or triflates using a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][10] This method offers excellent functional group tolerance, including the cyano group.

Catalytic Cycle: Miyaura Borylation

pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X L2 pd0->pd2_halide Oxidative Addition pd2_boron Ar-Pd(II)-B(OR)2 L2 pd2_halide->pd2_boron Transmetalation pd2_boron->pd0 Reductive Elimination in1 Ar-X (Cyanophenyl Halide) in2 B2(OR)4 out1 Ar-B(OR)2 base Base (e.g., KOAc)

Caption: Catalytic cycle for Miyaura borylation.

Detailed Experimental Protocol: Borylation of 4-Iodoanisole (Illustrative)[7]

While this example uses p-iodoanisole, the procedure is directly applicable to cyanophenyl halides.

  • Setup: In a 50 mL round-bottomed flask under an argon atmosphere, combine triphenylphosphine (0.131 g, 0.5 mmol), p-iodoanisole (0.585 g, 2.5 mmol), and triethylamine (1.78 mL, 12.5 mmol).

  • Degassing: Degas the solution by alternating between vacuum and argon three times.

  • Catalyst Addition: Add palladium dichloride (PdCl₂, 0.023 g, 0.13 mmol, 5 mol%) under a positive pressure of argon.

  • Boron Source: Stir the mixture at room temperature for 15 minutes, then add diisopropylaminoborane (5 mL, 1 M solution in THF, 5 mmol).

  • Final Degassing and Reflux: Degas the reaction mixture again three times and then heat to reflux for 12 hours.

  • Workup: Cool the reaction to 0 °C and slowly add methanol (6 mL) to quench. Remove all solvents under reduced pressure.

  • Purification: Dissolve the resulting solid in 3 M sodium hydroxide and wash with hexanes. Cool the aqueous layer to 0 °C and acidify to pH ≤ 1 with concentrated HCl to precipitate the boronic acid.

  • Extraction: Extract the aqueous fraction with diethyl ether (3 x 10 mL). Combine the organic fractions, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Quantitative Data

The palladium-catalyzed borylation tolerates a wide array of functional groups, including nitriles, with high yields.[9][11]

CatalystBoron SourceBaseSolventSubstrate ScopeTypical YieldsReference
PdCl₂(dppf)PinacolboraneEt₃NDioxaneAryl iodides, bromides, triflatesHigh[9]
Pd(OAc)₂/PCy₃B₂pin₂KOAcDioxaneAryl chlorides, bromidesGood to Excellent[10]
XPhos-Pd-G2(Me₂N)₂BB(NMe₂)₂KOAcMeOHAryl and heteroaryl halidesGood to Excellent[12]

Synthesis via Iridium-Catalyzed C-H Borylation

Direct C-H borylation is a state-of-the-art method that avoids the need for pre-functionalized starting materials like aryl halides.[13][14] Iridium catalysts are particularly effective for this transformation, typically showing regioselectivity for the least sterically hindered C-H bonds.

Catalytic Cycle: Iridium-Catalyzed C-H Borylation

ir3 [Ir(III)] ir5 H-[Ir(V)]-Ar ir3->ir5 C-H Oxidative Addition ir5->ir3 Reductive Elimination in1 Ar-H (Benzonitrile) in2 B2pin2 out1 Ar-Bpin out2 HBpin

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

General Protocol and Selectivity

This reaction allows for the one-pot meta-cyanation of arenes by first performing an iridium-catalyzed C-H borylation followed by a copper-mediated cyanation of the resulting arylboronate ester.[5][13] For a substrate like benzonitrile, borylation occurs predominantly at the meta-position due to steric hindrance at the ortho-positions and electronic deactivation.

A general procedure involves reacting the arene (e.g., benzonitrile) with B₂pin₂ in the presence of an iridium catalyst, such as [Ir(OMe)(COD)]₂, and a ligand, often a bipyridine derivative, in a hydrocarbon solvent at elevated temperatures.[14]

Quantitative Data

The efficiency of C-H borylation is highly substrate-dependent.

Catalyst SystemBoron SourceSubstrateSelectivityApplicationReference
[Ir(OMe)(COD)]₂ / dtbpyB₂pin₂1,3-Disubstituted ArenesHigh for C5 positionOne-pot meta-cyanation[13]
[Ir(COD)Cl]₂ / bipyridineHBpinHeteroarenesVaries (steric/electronic)Late-stage functionalization[14]

Synthesis via Cyanation of Phenylboronic Acids

This approach is useful when the corresponding phenylboronic acid is more readily available than the cyanophenyl halide. The transformation of a C-B bond to a C-CN bond can be achieved using various cyanating agents, often mediated by a copper or palladium catalyst.[4][15]

Reaction Pathway

sub Substituted Phenylboronic Acid (Ar-B(OH)2) final Substituted Cyanophenyl Compound (Ar-CN) sub->final cat Catalyst (e.g., Cu(I), Pd(0)) cat->final cya Cyanating Agent (e.g., KCN, BnSCN) cya->final

References

An In-depth Technical Guide to ortho-Cyano Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ortho-cyano substituted phenylboronic acids, particularly 2-cyanophenylboronic acid, are versatile building blocks in organic synthesis and medicinal chemistry. Their unique electronic and steric properties, arising from the presence of a cyano group in close proximity to the boronic acid functionality, make them valuable reagents in cross-coupling reactions and as pharmacophores in the design of enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of ortho-cyano substituted phenylboronic acids, with a focus on experimental protocols and quantitative data to support researchers in their drug discovery and development efforts.

The strategic placement of the electron-withdrawing cyano group at the ortho position influences the Lewis acidity of the boronic acid and can lead to unique intramolecular interactions, impacting reactivity and biological activity.[1] These characteristics have been exploited in the development of novel therapeutics, such as the antiepileptic drug Perampanel, where 2-cyanophenylboronic acid serves as a key intermediate.[2]

Synthesis of 2-Cyanophenylboronic Acid

The synthesis of 2-cyanophenylboronic acid can be challenging due to the reactivity of the cyano group with common organometallic reagents. However, several methods have been developed to achieve this transformation with good yields. The most common approaches involve the ortho-lithiation of benzonitrile followed by reaction with a borate ester, or a metal-halogen exchange from an ortho-halogenated benzonitrile.

Experimental Protocols for Synthesis

Below are detailed protocols for the synthesis of 2-cyanophenylboronic acid, with reported yields and conditions.

Protocol 1: Ortho-lithiation of Benzonitrile

This method involves the direct deprotonation of benzonitrile at the ortho position using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with a trialkyl borate.

  • Reaction Scheme:

    • Benzonitrile + Lithium 2,2,6,6-tetramethylpiperidide (LTMP) → Ortho-lithiated benzonitrile

    • Ortho-lithiated benzonitrile + Triisopropyl borate → Diisopropyl 2-cyanophenylboronate

    • Diisopropyl 2-cyanophenylboronate + Acidic hydrolysis → 2-Cyanophenylboronic acid

  • Detailed Procedure:

    • To a solution of 2,2,6,6-tetramethylpiperidine (1.17 equivalents) and lithium chloride (1.17 equivalents) in anhydrous tetrahydrofuran (THF) at -10°C under a nitrogen atmosphere, slowly add n-butyllithium (1.2 equivalents). Stir the resulting LTMP solution for 30 minutes.

    • Cool the mixture to -50°C and add triisopropoxyborane (1.2 equivalents) dropwise.

    • Subsequently, add benzonitrile (1.0 equivalent) dropwise, maintaining the temperature at -50°C.

    • Stir the reaction mixture at this temperature for 3 hours.

    • Quench the reaction by adding 2N hydrochloric acid until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or chromatography to yield 2-cyanophenylboronic acid.

Protocol 2: Halogen-Metal Exchange from 2-Bromobenzonitrile

This alternative method utilizes a halogen-metal exchange reaction on 2-bromobenzonitrile, followed by reaction with a borate ester.

  • Reaction Scheme:

    • 2-Bromobenzonitrile + n-Butyllithium → Ortho-lithiated benzonitrile

    • Ortho-lithiated benzonitrile + Triisopropyl borate → Diisopropyl 2-cyanophenylboronate

    • Diisopropyl 2-cyanophenylboronate + Acidic hydrolysis → 2-Cyanophenylboronic acid

  • Detailed Procedure:

    • Dissolve 2-bromobenzonitrile (1.0 equivalent) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

    • Stir the mixture for 30 minutes at -78°C.

    • Add triisopropyl borate (1.2 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with 2N hydrochloric acid.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by appropriate methods.

Quantitative Data for Synthesis
MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
Ortho-lithiationBenzonitrileLTMP, Triisopropoxyborane-5095.0[3]
Halogen-Metal Exchange2-Bromobenzonitrilen-BuLi, Triisopropyl borate-7871[4]

Applications in Drug Discovery and Organic Synthesis

Ortho-cyano substituted phenylboronic acids are valuable intermediates and building blocks in several areas of chemical and pharmaceutical research.

Enzyme Inhibition: AmpC β-Lactamase Inhibitors

Boronic acids are known inhibitors of serine proteases, including β-lactamases, which are key enzymes responsible for bacterial resistance to β-lactam antibiotics. The boronic acid acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol to determine the inhibitory activity of a compound against AmpC β-lactamase is as follows:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified AmpC β-lactamase enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of the substrate, such as nitrocefin, in the same buffer.

    • Prepare serial dilutions of the ortho-cyano substituted phenylboronic acid inhibitor in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the inhibitor solutions at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the hydrolysis of the substrate (e.g., color change for nitrocefin) over time using a microplate reader at the appropriate wavelength (e.g., 486 nm for nitrocefin).

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Suzuki-Miyaura Cross-Coupling Reactions

2-Cyanophenylboronic acid is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for the formation of carbon-carbon bonds. The cyano group is generally well-tolerated under these reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of 2-cyanophenylboronic acid with an aryl bromide is as follows:

  • Reaction Setup:

    • In a reaction vessel, combine the aryl bromide (1.0 equivalent), 2-cyanophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 equivalents).

    • Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

The yield of Suzuki-Miyaura reactions can vary depending on the specific substrates, catalyst, base, and solvent used. Below is a representative example.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-Bromoanisole2-Cyanophenylboronic acidPd(PPh3)4K2CO3Toluene/H2O>90 (representative)

Visualizations

Synthesis of 2-Cyanophenylboronic Acid

G Synthesis of 2-Cyanophenylboronic Acid via Ortho-lithiation cluster_0 Step 1: Formation of LTMP cluster_1 Step 2: Ortho-lithiation and Borylation cluster_2 Step 3: Hydrolysis TMP 2,2,6,6-Tetramethylpiperidine LTMP Lithium 2,2,6,6-tetramethylpiperidide (LTMP) TMP->LTMP + n-BuLi nBuLi n-Butyllithium nBuLi->LTMP Benzonitrile Benzonitrile OrthoLith Ortho-lithiated Benzonitrile Benzonitrile->OrthoLith + LTMP BoronateEster Diisopropyl 2-cyanophenylboronate OrthoLith->BoronateEster + Triisopropyl Borate Borate Triisopropyl Borate Borate->BoronateEster BoronateEster2 Diisopropyl 2-cyanophenylboronate FinalProduct 2-Cyanophenylboronic Acid BoronateEster2->FinalProduct + H3O+ G Inhibition of AmpC β-Lactamase by a Boronic Acid Inhibitor cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding cluster_2 Inhibition Enzyme AmpC β-Lactamase Serine Catalytic Serine (Ser64) Enzyme->Serine Complex Enzyme-Inhibitor Complex (Tetrahedral Intermediate) Serine->Complex Nucleophilic Attack BoronicAcid ortho-Cyano Phenylboronic Acid BoronicAcid->Complex InhibitedEnzyme Inactive Enzyme Complex->InhibitedEnzyme Reversible Covalent Bond BetaLactam β-Lactam Antibiotic BetaLactam->InhibitedEnzyme Cannot Bind G Workflow for Suzuki-Miyaura Coupling using 2-Cyanophenylboronic Acid Reactants Aryl Halide (Ar-X) + 2-Cyanophenylboronic Acid Reaction Reaction Mixture in Solvent (e.g., Toluene/H2O) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Heating Heating (e.g., 90°C) Reaction->Heating Product Biaryl Product (Ar-C6H4-CN) Heating->Product Purification Workup and Purification Product->Purification FinalProduct Isolated Biaryl Product Purification->FinalProduct

References

In-Depth Technical Guide to (2-Cyano-3-methoxyphenyl)boronic acid: A Core Component for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of (2-Cyano-3-methoxyphenyl)boronic acid, a versatile building block in modern organic chemistry and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and a summary of its key properties.

Core Chemical Characteristics

This compound, with the CAS number 1164100-84-8, is a substituted phenylboronic acid that plays a significant role as a reactant in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Its unique substitution pattern, featuring both a cyano and a methoxy group, offers distinct electronic and steric properties that are advantageous in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like molecular formula and weight are well-defined, others such as melting and boiling points can be influenced by the presence of anhydride forms, a common characteristic of boronic acids.

PropertyValueReference
Chemical Formula C₈H₈BNO₃[1]
Molecular Weight 176.97 g/mol [1]
CAS Number 1164100-84-8[1]
Appearance White to off-white solid
Melting Point Not consistently reported; boronic acids can dehydrate to form boroxines (anhydrides) upon heating, which can affect the melting point.
Boiling Point Data not available; likely to decompose at high temperatures.
Solubility Soluble in many organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Solubility in water is generally low.
Spectral Data

The structural confirmation of this compound is typically achieved through spectroscopic methods. While a specific spectrum for this exact isomer is not publicly available, the expected spectral characteristics can be inferred from related compounds such as 2-cyanophenylboronic acid and 3-methoxyphenylboronic acid.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals in the range of 7-8 ppm, a singlet for the methoxy group protons around 3.8-4.0 ppm, and a broad singlet for the boronic acid hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyano carbon, the methoxy carbon, and the carbon atom attached to the boron, which typically appears at a characteristic downfield shift.

Experimental Protocols

Synthesis of this compound

The synthesis of arylboronic acids, including this compound, is commonly achieved through the reaction of an appropriate organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A general protocol, adapted from procedures for similar cyanophenylboronic acids, is outlined below.[2][3]

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Bromo-6-methoxybenzonitrile 2-Bromo-6-methoxybenzonitrile Organolithium Intermediate Organolithium Intermediate 2-Bromo-6-methoxybenzonitrile->Organolithium Intermediate 1. n-BuLi, THF, -78 °C Boronate Ester Boronate Ester Organolithium Intermediate->Boronate Ester 2. B(OiPr)₃, -78 °C to rt Final Product This compound Boronate Ester->Final Product 3. Acidic Workup (e.g., HCl)

Figure 1: General synthesis workflow for this compound.

Materials:

  • 2-Bromo-6-methoxybenzonitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2-bromo-6-methoxybenzonitrile and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is stirred vigorously for 1-2 hours.

  • Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[4][5]

General Reaction Scheme:

G cluster_1 Suzuki-Miyaura Cross-Coupling Aryl Halide Aryl Halide (Ar-X) Biaryl Product Biaryl Product Aryl Halide->Biaryl Product Pd Catalyst, Base, Solvent, Heat Boronic Acid This compound Boronic Acid->Biaryl Product

References

The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role that the position of a methoxy group on a phenylboronic acid scaffold plays in dictating its reactivity. Understanding these structure-activity relationships is paramount for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the fine-tuning of reaction kinetics, binding affinities, and overall efficiency of boronic acid-based applications. This guide provides a thorough examination of the electronic and steric effects imparted by the methoxy substituent at the ortho, meta, and para positions, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Quantitative Analysis of Methoxy Group Positional Effects

The electronic and steric nature of the methoxy group significantly influences the Lewis acidity and, consequently, the reactivity of the boronic acid. The position of the methoxy group on the phenyl ring dictates the interplay of these effects.

Electronic Effects: The methoxy group is generally considered an electron-donating group due to the resonance effect of the oxygen lone pairs delocalizing into the aromatic ring. This effect is most pronounced when the methoxy group is at the para or ortho position. This increased electron density at the boron center generally decreases the Lewis acidity of the boronic acid.

Steric Effects: A methoxy group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This can impede the approach of reactants and catalysts, thereby influencing reaction rates and, in some cases, altering reaction pathways and product selectivity.

The following tables summarize key quantitative data that illustrate the impact of the methoxy group's position on the properties and reactivity of phenylboronic acid.

Table 1: Acidity (pKa) of Methoxy-Substituted Phenylboronic Acids

CompoundpKa in Water
2-Methoxyphenylboronic acid9.0[1]
3-Methoxyphenylboronic acid8.8 (estimated)
4-Methoxyphenylboronic acid9.25[2]
Phenylboronic acid (unsubstituted)8.8[1]

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the reactivity of the boronic acid partner is a critical factor. The position of the methoxy group has a profound impact on the yield of these reactions.

Methoxy PositionRelative YieldDominant Effect
orthoLowerSteric Hindrance
metaModerateInductive Effect
paraHighResonance Effect

This table represents a general trend observed in various studies. Actual yields are highly dependent on specific reaction conditions.

Key Signaling and Reaction Pathways

To visually comprehend the processes discussed, the following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of Suzuki-Miyaura cross-coupling and boronic acid-diol binding.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)3 + X- B(OH)3 + X- Transmetalation->B(OH)3 + X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Boronic_Acid_Diol_Binding Boronic_Acid R-B(OH)2 (Trigonal Planar) Boronate_Ester Boronate Ester (Tetrahedral) Boronic_Acid->Boronate_Ester k_on Diol Diol (e.g., Glucose) Boronate_Ester->Boronic_Acid k_off Water 2 H2O

Figure 2: Reversible Binding Equilibrium between a Boronic Acid and a Diol.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of boronic acid reactivity.

Determination of Boronic Acid pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the acid dissociation constant (pKa) of an arylboronic acid using UV-Vis spectroscopy.

Materials:

  • Arylboronic acid of interest (e.g., 2-, 3-, or 4-methoxyphenylboronic acid)

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., phosphate, borate, or carbonate buffers)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.

  • Prepare a series of buffered solutions of the boronic acid by diluting the stock solution into the different pH buffers to a final concentration of approximately 0.1 mM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.

  • Record the UV-Vis spectrum of each buffered solution from approximately 200 nm to 400 nm, using the corresponding buffer as a blank.

  • Identify the wavelength(s) where the absorbance changes significantly with pH. This indicates a change in the electronic structure of the molecule upon ionization.

  • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

  • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the inflection point, which corresponds to the pKa of the boronic acid.

Suzuki-Miyaura Cross-Coupling of 4-Methoxyphenylboronic Acid with an Aryl Bromide

This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Methoxyphenylboronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Determination of Boronic Acid-Diol Binding Constants using a Competitive Fluorescence Assay

This protocol describes a competitive binding assay using Alizarin Red S (ARS) as a fluorescent reporter to determine the binding constant between a boronic acid and a diol.[3]

Materials:

  • Arylboronic acid of interest

  • Diol of interest (e.g., glucose, fructose)

  • Alizarin Red S (ARS)

  • Buffer solution at a specific pH (e.g., phosphate buffer at pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Determine the binding constant between the boronic acid and ARS (K_ARS).

    • Prepare a solution of ARS at a fixed concentration in the buffer.

    • Titrate this solution with increasing concentrations of the boronic acid.

    • Measure the fluorescence intensity at the emission maximum of the boronic acid-ARS complex after each addition.

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to calculate K_ARS.

  • Perform the competitive binding assay.

    • Prepare a solution containing the boronic acid and ARS at fixed concentrations, where a significant portion of the ARS is bound to the boronic acid.

    • Titrate this solution with increasing concentrations of the diol.

    • Measure the decrease in fluorescence intensity after each addition of the diol. The diol displaces ARS from the boronic acid, causing a decrease in fluorescence.

    • Plot the change in fluorescence against the diol concentration.

    • Calculate the binding constant (K_diol) between the boronic acid and the diol using the known K_ARS and the competitive binding data.

Conclusion

The position of a methoxy group on a phenylboronic acid is a powerful tool for modulating its reactivity. The interplay of electronic and steric effects, which are highly dependent on the ortho, meta, or para substitution pattern, allows for the rational design of boronic acids with tailored properties for specific applications in drug development, chemical sensing, and materials science. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of these versatile chemical building blocks.

References

An In-depth Technical Guide to (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Cyano-3-methoxyphenyl)boronic acid, a valuable reagent in organic synthesis and a potential building block for novel therapeutics. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its primary application in palladium-catalyzed cross-coupling reactions. Due to the limited publicly available experimental data for this specific compound, this guide also provides representative data and methodologies for closely related analogs to offer valuable insights for researchers.

Chemical Identity and Properties

This compound is an aromatic boronic acid derivative featuring a nitrile and a methoxy substituent. These functional groups make it a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Physicochemical Properties [1]

IdentifierValue
IUPAC Name This compound
CAS Number 1164100-84-8
Molecular Formula C₈H₈BNO₃
Molecular Weight 176.97 g/mol
Appearance White to off-white powder or crystals (predicted)
Solubility Very slightly soluble in water (predicted)

Synthesis

Representative Experimental Protocol: Synthesis of a Cyanophenylboronic Acid

This protocol is adapted from a general method for the synthesis of 2-cyanophenylboronic acid derivatives and should be optimized for the specific substrate.[2]

Materials:

  • Substituted Benzonitrile (e.g., 3-methoxybenzonitrile)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethylether

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the starting benzonitrile in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the low temperature. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete lithiation.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, again maintaining the low temperature. The reaction is allowed to stir for an additional 2-3 hours at -78 °C.

  • The reaction mixture is allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 3-Methoxybenzonitrile 3-Methoxybenzonitrile Lithiation with n-BuLi in THF at -78°C Lithiation with n-BuLi in THF at -78°C 3-Methoxybenzonitrile->Lithiation with n-BuLi in THF at -78°C 1. Borylation with Triisopropyl borate Borylation with Triisopropyl borate Lithiation with n-BuLi in THF at -78°C->Borylation with Triisopropyl borate 2. Acidic Workup Acidic Workup Borylation with Triisopropyl borate->Acidic Workup 3. This compound This compound Acidic Workup->this compound 4.

Caption: A generalized workflow for the synthesis of the target molecule.

Characterization

No specific characterization data such as NMR or IR spectra for this compound has been found in the public domain. However, the expected spectral features can be predicted based on its structure and data from closely related compounds.

Table 2: Predicted and Representative Spectral Data

TechniquePredicted/Representative Data
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Methoxy protons (δ ~3.9 ppm), Boronic acid protons (broad singlet, δ > 8.0 ppm).
¹³C NMR Aromatic carbons (δ 110-160 ppm), Nitrile carbon (δ ~115-120 ppm), Methoxy carbon (δ ~56 ppm).
FT-IR O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-O stretch (~1250 cm⁻¹).
Melting Point Not available. For comparison, 3-methoxyphenylboronic acid has a melting point of 160-163 °C.

Applications in Organic Synthesis

The primary application of this compound is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3]

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl, vinyl, or alkyl halide (or triflate) in the presence of a palladium catalyst and a base. The cyano and methoxy groups on the phenyl ring of the title compound can influence the electronic properties of the molecule and its reactivity in such transformations.

Logical Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

G Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition R¹-X Transmetalation Transmetalation Oxidative Addition->Transmetalation [R¹-Pd-X] Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination R²-B(OH)₂ Base Reductive Elimination->Pd(0) Catalyst R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery

Boronic acids are a class of compounds that have gained significant attention in drug discovery.[4][5] The boron atom can act as a transition state analog inhibitor of certain enzymes. While there is no specific biological data available for this compound, its structural motifs are present in various biologically active molecules. The cyano group can participate in hydrogen bonding and other interactions with biological targets, and the methoxyphenyl group is a common feature in many drug molecules. Researchers may find this compound to be a useful starting point for the synthesis of novel inhibitors or probes for various biological targets.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. While detailed experimental and biological data for this specific molecule are currently scarce in the public domain, this guide provides a foundational understanding of its properties, a representative synthetic approach, and its likely applications. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, encouraging further investigation into the properties and applications of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and substituted aromatic compounds.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a versatile and highly functional group tolerant method for constructing complex molecular architectures.[2][4] Biaryl motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, making the Suzuki-Miyaura coupling an indispensable tool in drug discovery and development.[1][2][3]

(2-Cyano-3-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry. The presence of a cyano group, a common pharmacophore and synthetic handle, along with a methoxy group, allows for the introduction of specific electronic and steric properties into the target molecule. These functional groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this boronic acid a key intermediate in the synthesis of novel therapeutics.

These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The protocol is based on established methodologies for similar electronically modified substrates and serves as a starting point for reaction optimization.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic acid.[4]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the catalytically active palladium(0) species, which re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd_complex1 Ar-Pd(II)L₂-X oxidative_add->pd_complex1 transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elim->product Product Formation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions provided are a starting point and may require optimization for different aryl halides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Aryl Bromide - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Work-up: - Cool to RT - Dilute and Wash - Dry and Concentrate reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Parameters

The following tables provide hypothetical yet realistic data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These values are intended to serve as a guide for reaction optimization.

Table 1: Screening of Reaction Conditions

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-BromoanisolePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100892
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₃PO₄DMF/H₂O801878
42-BromopyridinePd(dppf)Cl₂ (4)K₂CO₃Dioxane/H₂O951688

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.5 eq), Toluene/H₂O (4:1), 100 °C, 12h

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4'-Acetyl-2-cyano-3-methoxy-1,1'-biphenyl89
2Methyl 4-bromobenzoateMethyl 2'-cyano-3'-methoxy-[1,1'-biphenyl]-4-carboxylate91
33-Bromobenzonitrile3'-Cyano-3-methoxy-[1,1'-biphenyl]-3-carbonitrile84
41-Bromo-3,5-dimethylbenzene2-Cyano-3',5'-dimethyl-3-methoxy-1,1'-biphenyl93

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield.

  • Homocoupling: The formation of homocoupling byproducts (dimers of the boronic acid or the aryl halide) can occur. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or ensuring a strictly oxygen-free environment.

  • Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom). Using anhydrous solvents or a less aqueous base might mitigate this side reaction.

  • Reagent Purity: The purity of the boronic acid, aryl halide, and catalyst is crucial for a successful reaction.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds, which are of significant interest in drug discovery. This compound serves as a versatile building block for introducing key functionalities into target molecules. The provided representative protocol and data offer a solid foundation for researchers to develop and optimize Suzuki-Miyaura couplings for their specific research needs. Further screening of reaction parameters is recommended to achieve optimal results for each unique substrate combination.

References

The Strategic Application of (2-Cyano-3-methoxyphenyl)boronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(2-Cyano-3-methoxyphenyl)boronic acid has emerged as a valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile and a methoxy group ortho and meta to the boronic acid functionality, respectively, offers significant opportunities for the construction of complex molecular architectures with tailored electronic and steric properties. This versatile reagent is primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge carbon-carbon bonds with a high degree of control and efficiency.

Application in the Synthesis of Bioactive Molecules

The structural motifs accessible through the use of this compound are prevalent in a variety of biologically active compounds. The presence of the cyano and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the methoxy group can impact solubility and metabolic stability.

A significant area of application for this building block is in the synthesis of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. PARP inhibitors have garnered considerable attention as targeted cancer therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of PARP inhibitor backbones often relies on the construction of biaryl systems, a transformation readily achieved via Suzuki-Miyaura coupling.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following section provides a generalized, yet detailed, protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. It is important to note that reaction conditions should be optimized for each specific substrate combination.

General Procedure for the Synthesis of a Biaryl Compound:

To a reaction vessel is added this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.0 - 1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 - 0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added. The reaction mixture is then heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, with reaction progress monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

ParameterCondition
Aryl Halide 1-bromo-4-nitrobenzene
Boronic Acid This compound
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Time 12 h
Yield Typically >70% (yields are substrate-dependent and require optimization)

Note: The quantitative data in the table above is illustrative and based on typical yields for similar Suzuki-Miyaura reactions. Actual yields will vary depending on the specific substrates and precise reaction conditions used.

Visualization of Key Processes

To better understand the logic of the synthetic process and the biological context, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronate Ar'B(OR)2 + Base Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits PARylation PARylation PARP->PARylation catalyzes Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP inhibits

Caption: Simplified signaling pathway of PARP in DNA single-strand break repair and its inhibition.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Cyano-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This methodology is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures, especially biaryl and heteroaryl structures, which are common motifs in medicinally active compounds.

(2-Cyano-3-methoxyphenyl)boronic acid is a valuable building block in drug discovery and development. The presence of the cyano and methoxy functionalities offers opportunities for further synthetic transformations and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. These application notes provide an overview and detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

A base is required to activate the boronic acid, facilitating the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.

Applications in Medicinal Chemistry

The biaryl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The use of substituted boronic acids like this compound allows for the precise introduction of desired functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the methoxy group can influence solubility and metabolic stability.

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand (0.02-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with different boronic acids. While specific data for this compound is not widely published in a comparative format, this table provides a general reference for expected outcomes with similar substrates.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
1-Bromo-4-iodobenzene4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane100492
2-Bromopyridine3-Tolylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₂CO₃Toluene1101888
4-ChloroanisolePhenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1002475

Note: The yields and reaction conditions are highly dependent on the specific substrates and should be optimized for each new reaction.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)LnX OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ (Base) ArPdAr_prime Ar-Pd(II)LnAr' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Experimental_Workflow Start Start Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst Start->Reagents Setup Assemble and Degas Reaction Apparatus Reagents->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir Reaction Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Precautions

  • Palladium catalysts and organophosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure (e.g., in a microwave reactor) should be conducted with appropriate safety shields.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound are a powerful and versatile method for the synthesis of complex biaryl and heteroaryl structures. The protocols and information provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis of novel compounds with potential therapeutic applications. As with any chemical reaction, careful optimization of the reaction conditions is essential to achieve the desired outcome with high yield and purity.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds with (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (2-Cyano-3-methoxyphenyl)boronic acid and its analogs in the generation of novel heterocyclic compounds. The protocols outlined below are intended for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a cyano and a methoxy group, offers opportunities for diverse functionalization and modulation of physicochemical properties of the target molecules. Boronic acids are well-established as key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] This allows for the straightforward synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.[4][5]

While direct Suzuki-Miyaura coupling is a primary application, this boronic acid can also be utilized in other synthetic transformations, such as multicomponent reactions, for the efficient assembly of complex heterocyclic systems. This document will focus on a detailed protocol for the synthesis of a dihydronaphthyridine derivative, a scaffold of significant interest in drug discovery, adapted from a patented synthetic route.[6]

Synthesis of a Dihydronaphthyridine Derivative

A key application of substituted phenylboronic acids is in the synthesis of complex, biologically relevant heterocycles. A notable example is the synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, a potent non-steroidal antagonist of the mineralocorticoid receptor.[6] The following sections detail the synthetic approach.

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide [6]

This synthesis involves a multicomponent reaction analogous to the Hantzsch dihydropyridine synthesis.

Materials:

  • (4-Cyano-2-methoxyphenyl)boronic acid (or a suitable aldehyde precursor)

  • Ethyl acetoacetate

  • Ammonium hydroxide

  • Ethanol

  • Triethylamine

  • Other reagents and solvents as required for subsequent modifications (e.g., ethyl orthoformate, phosphorus oxychloride, ammonia)

Procedure:

  • Step 1: Formation of the Dihydronaphthyridine Core. A mixture of an appropriately substituted aminopyridine derivative, an ethyl (or methyl) acetoacetate derivative, and an aldehyde (derivable from the boronic acid) is reacted in a suitable solvent such as ethanol. This reaction is typically heated to reflux for several hours to yield the dihydropyridine core.

  • Step 2: Ethoxy Group Introduction. The intermediate from Step 1 can be reacted with ethyl orthoformate under acidic catalysis to introduce the ethoxy group.

  • Step 3: Amide Formation. The ester group on the dihydropyridine ring can be converted to a primary amide by reaction with ammonia in a suitable solvent.

Note: The patent describes the synthesis starting from the corresponding aldehyde. This compound can be a precursor to the required aldehyde via oxidation or can potentially be used in modified coupling reactions.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of related dihydropyridine structures.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Substituted aminopyridine, acetoacetate derivative, aldehyde-EthanolReflux12-2470-85
2Dihydropyridine intermediate, ethyl orthoformateAcid catalystTolueneReflux4-880-90
3Ester intermediate, ammonia-Methanol100 (sealed tube)2460-75

Table 1: Summary of reaction conditions and yields for the synthesis of a dihydronaphthyridine derivative.

Potential Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to synthesize a variety of novel heterocyclic compounds.[2][3] This reaction involves the palladium-catalyzed coupling of the boronic acid with a heterocyclic halide (e.g., chloro-, bromo-, or iodopyridine, quinoline, or benzofuran).[7][8][9]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Heterocyclic halide (e.g., 2-chloropyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the heterocyclic halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).

  • Add the solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation for Suzuki-Miyaura Coupling

The following table provides representative data for Suzuki-Miyaura couplings of arylboronic acids with various heterocyclic halides.

Heterocyclic HalideBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DMA14995[7]
4-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂/RuPhosNa₂CO₃Ethanol85>99[5]
6-ChloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10095[10]

Table 2: Representative yields for Suzuki-Miyaura cross-coupling reactions.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Dihydronaphthyridine Derivative cluster_purification Purification and Analysis start Start Materials: - (4-Cyano-2-methoxyphenyl)boronic acid derivative - Acetoacetate derivative - Aminopyridine derivative reaction1 Multicomponent Reaction (Hantzsch-type synthesis) start->reaction1 intermediate1 Dihydronaphthyridine Core reaction1->intermediate1 reaction2 Functional Group Modifications (e.g., etherification, amidation) intermediate1->reaction2 product Final Heterocyclic Product reaction2->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Synthetic workflow for a novel heterocyclic compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst CoupledProduct Ar-Ar' (Coupled Product) RedElim->CoupledProduct ArylHalide Ar-X (Heterocyclic Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: Solvent and Base Selection for Reactions Involving (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Cyano-3-methoxyphenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and an electron-donating methoxy group, can influence its reactivity and the optimal conditions for its use. This document provides detailed application notes and protocols for two of the most common and powerful cross-coupling reactions involving this reagent: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Due to a lack of extensive published data specifically for this compound, the following protocols and data tables are based on established methodologies for structurally similar arylboronic acids. These should serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, forming a new carbon-carbon bond. It is a cornerstone of modern organic synthesis, particularly for the construction of biaryl structures.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: This compound Aryl/Heteroaryl Halide setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) catalyst->setup base Base (e.g., K2CO3, Cs2CO3, K3PO4) base->setup solvent Solvent (e.g., Dioxane/H2O, Toluene, DMF) solvent->setup heating Heating (e.g., 80-110 °C) setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Solvent and Base Selection for Suzuki-Miyaura Coupling

The choice of solvent and base is critical for the success of a Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system must solubilize the reactants and facilitate the reaction. Below is a table with representative conditions, using 2-cyanophenylboronic acid as a proxy.

Aryl Halide PartnerPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90892
2-ChloropyridinePd₂(dba)₃ (2) with SPhos (4)K₃PO₄ (3)Toluene1101885
4-IodoanisolePd(OAc)₂ (2) with PPh₃ (4)Na₂CO₃ (2)DMF/H₂O (5:1)80698
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.1 equiv), the aryl bromide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The reaction mixture is typically set up to be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and maintain it with stirring for the required time (typically 6-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Chan-Lam Coupling

The Chan-Lam coupling (or Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or an alcohol.[1][2] This reaction is advantageous as it can often be performed under milder conditions and in the presence of air.[2]

Logical Workflow for Chan-Lam Coupling

Chan_Lam_Workflow reagents Reactants: This compound Amine/Phenol setup Reaction Setup (Often open to air) reagents->setup catalyst Copper Catalyst (e.g., Cu(OAc)2) catalyst->setup base Base (optional) (e.g., Pyridine, Et3N) base->setup solvent Solvent (e.g., DCM, Toluene, MeOH) solvent->setup stirring Stirring (Room Temp to 80 °C) setup->stirring workup Filtration/Extraction stirring->workup purification Purification (e.g., Column Chromatography) workup->purification product Aryl Amine/Ether Product purification->product

Caption: General workflow for a Chan-Lam cross-coupling reaction.

Representative Solvent and Base Selection for Chan-Lam Coupling

The choice of solvent and base in a Chan-Lam coupling can be highly substrate-dependent. In many cases, a base is used to facilitate the reaction, and it can sometimes also act as a ligand for the copper catalyst. The following table provides representative conditions using generic arylboronic acids.

NucleophileCopper Catalyst (equiv)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
AnilineCu(OAc)₂ (1.0)Pyridine (2.0)DichloromethaneRoom Temp2485
MorpholineCu(OAc)₂ (0.1)Et₃N (2.0)Methanol501878
PhenolCu(OTf)₂ (1.0)2,6-Lutidine (2.0)Toluene801290
ImidazoleCuCl₂ (0.2)NoneAcetonitrile602488
Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol provides a general procedure for the Chan-Lam N-arylation of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv for stoichiometric, or 0.1-0.2 equiv for catalytic)

  • Base (e.g., Pyridine, 2.0 equiv, can also be used as a solvent)

  • Solvent (e.g., Dichloromethane)

  • Molecular sieves (optional, for anhydrous conditions)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and copper(II) acetate.

  • Add the solvent (e.g., Dichloromethane) and the base (e.g., Pyridine). The reaction is typically run at a concentration of 0.1-0.5 M.

  • Stir the reaction mixture, often open to the atmosphere, at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, dilute the reaction mixture with a larger volume of the organic solvent.

  • Filter the mixture through a pad of celite to remove copper salts, washing the pad with additional solvent.

  • Wash the filtrate with aqueous ammonium chloride solution to remove residual copper, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

These protocols and guidelines should serve as a valuable resource for researchers employing this compound in their synthetic endeavors. As with any chemical reaction, optimization of the specific substrates, catalysts, bases, and solvents may be necessary to achieve the desired outcome with high efficiency.

References

Application Notes: Synthesis of Novel Agrochemicals Using (2-Cyano-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Cyano-3-methoxyphenyl)boronic acid is a versatile building block for organic synthesis, particularly in the construction of biaryl and heteroaryl structures that are common scaffolds in agrochemicals. While no commercial agrochemicals are currently documented as being synthesized directly from this specific reagent, its structure lends itself to the creation of novel analogues of existing successful fungicides, such as those in the pyridine carboxamide class. This document outlines a proposed application for this compound in the synthesis of a novel fungicide analogue, leveraging established Suzuki-Miyaura cross-coupling methodologies. The protocols provided are based on well-documented synthetic routes for analogous compounds and are intended for research and development purposes.

Proposed Application: Synthesis of a Novel Phenyl-Pyridine Carboxamide Fungicide Analogue

The proposed synthetic route targets a novel phenyl-pyridine carboxamide, a class of fungicides known to be effective against a range of plant pathogens. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable halogenated pyridine derivative. This reaction forms the crucial biaryl core of the target molecule.

Proposed Synthetic Scheme

The overall proposed synthetic scheme is a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Reaction of this compound with a 2-amino-halogenated pyridine to form a substituted 2-aminobiphenyl intermediate.

  • Amide Coupling: Acylation of the resulting aminobiphenyl intermediate with a substituted nicotinoyl chloride to yield the final fungicide analogue.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2'-(2-cyano-3-methoxyphenyl)pyridine (Intermediate 1)

This protocol details the Suzuki-Miyaura cross-coupling reaction to form the key biphenyl intermediate.

Materials:

  • This compound

  • 2-Amino-3-bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 mmol), 2-amino-3-bromopyridine (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add 1,4-dioxane (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-Amino-2'-(2-cyano-3-methoxyphenyl)pyridine.

Quantitative Data (Hypothetical):

ParameterValue
Yield 75-85%
Purity (by HPLC) >95%
Appearance Off-white solid
Protocol 2: Synthesis of N-(2'-(2-cyano-3-methoxyphenyl)-[2,3'-bipyridin]-2-yl)-6-chloronicotinamide (Final Product)

This protocol describes the final amide coupling step to produce the target fungicide analogue.

Materials:

  • 2-Amino-2'-(2-cyano-3-methoxyphenyl)pyridine (Intermediate 1)

  • 6-Chloronicotinoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Dissolve 2-Amino-2'-(2-cyano-3-methoxyphenyl)pyridine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol) to the solution.

  • Slowly add a solution of 6-chloronicotinoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final product.

Quantitative Data (Hypothetical):

ParameterValue
Yield 80-90%
Purity (by HPLC) >98%
Appearance White crystalline solid
Melting Point 155-160 °C

Visualizations

Logical Workflow for the Synthesis of the Novel Fungicide Analogue

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A This compound C Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3) A->C B 2-Amino-3-bromopyridine B->C D 2-Amino-2'-(2-cyano-3-methoxyphenyl)pyridine C->D F Amide Coupling (Et3N, DCM) D->F E 6-Chloronicotinoyl chloride E->F G Novel Fungicide Analogue F->G

Caption: Synthetic workflow for the proposed novel fungicide.

Potential Biological Signaling Pathway Inhibition

Many pyridine carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to fungal cell death.

G cluster_pathway Mitochondrial Electron Transport Chain cluster_inhibition Inhibition Mechanism Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Malate Malate Fumarate->Malate Fungicide Novel Fungicide Analogue Fungicide->Succinate Inhibits

Caption: Proposed mechanism of action via SDH inhibition.

Application Notes and Protocols for the Synthesis of Biaryl Compounds from (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl scaffolds, which are prevalent in many biologically active molecules and functional materials. This document provides a detailed protocol for the preparation of biaryl compounds utilizing (2-Cyano-3-methoxyphenyl)boronic acid as a key building block. The presence of the cyano and methoxy groups on the boronic acid introduces specific electronic and steric properties that necessitate careful optimization of reaction conditions to achieve high yields and purity.

The protocol outlined below is based on established Suzuki-Miyaura coupling methodologies, with specific considerations for substrates bearing both electron-withdrawing (cyano) and electron-donating (methoxy) groups.

Reaction Principle

The core of this protocol is the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X, where X is typically I, Br, or OTf) in the presence of a base. The catalytic cycle, as illustrated in the workflow diagram below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Workflow

Suzuki_Miyaura_Coupling A Reactants (Boronic Acid, Aryl Halide) E Reaction Setup (Inert Atmosphere) A->E B Catalyst System (Pd Source, Ligand) B->E C Base C->E D Solvent D->E F Heating & Stirring E->F G Reaction Quenching F->G H Workup (Extraction) G->H I Purification (Chromatography) H->I J Product (Biaryl Compound) I->J

Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimization of Reaction Conditions

The successful synthesis of biaryls via Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize common conditions that can be adapted for the coupling of this compound.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5Often used directly, suitable for a range of substrates.
Pd(OAc)₂Palladium(II) acetate1-5Requires a phosphine ligand for in situ generation of the active Pd(0) species.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-5Effective for a broad scope of aryl halides, including some chlorides.[1]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-3A common Pd(0) source, used in conjunction with a phosphine ligand.

Table 2: Selection of Bases and Solvents

BaseSolvent(s)Typical Concentration/EquivalentsNotes
K₂CO₃Toluene/Water, Dioxane/Water2-3 eq.A commonly used and effective base for many Suzuki couplings.[1]
Cs₂CO₃Dioxane, THF2-3 eq.A stronger base, often effective for less reactive substrates.
K₃PO₄Toluene, Dioxane2-3 eq.A non-nucleophilic base, useful for substrates with base-sensitive functional groups.
Na₂CO₃Toluene/Ethanol/Water2 M solutionOften used in biphasic systems.[1]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Researchers should note that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific aryl halide partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the aryl bromide, PdCl₂(dppf), and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio to the flask. The total solvent volume should be sufficient to dissolve the reagents (a typical concentration is 0.1 M with respect to the boronic acid).

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive protocol for the synthesis of biaryl compounds from this compound via the Suzuki-Miyaura cross-coupling reaction. The provided tables of common catalysts, ligands, bases, and solvents serve as a starting point for the optimization of reaction conditions for various aryl halide coupling partners. The detailed experimental procedure and workflow diagram offer a practical guide for researchers in the fields of organic synthesis and drug discovery. Careful execution and appropriate safety measures are essential for the successful and safe synthesis of the desired biaryl products.

References

Application of (2-Cyano-3-methoxyphenyl)boronic acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific examples of the application of (2-Cyano-3-methoxyphenyl)boronic acid in materials science. The following application notes and protocols are therefore based on the known reactivity of the boronic acid functional group and the potential influence of the cyano and methoxy substituents. These are intended to be illustrative of potential applications and should be adapted and validated experimentally.

Introduction

This compound is an aromatic boronic acid derivative. The presence of three key functional groups—a boronic acid, a cyano group, and a methoxy group—makes it a potentially versatile building block in the synthesis of advanced materials. The boronic acid group is well-known for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern materials synthesis. The electron-withdrawing cyano group and the electron-donating methoxy group can be leveraged to tune the electronic and optical properties of resulting materials.

Physicochemical Properties

PropertyValueReference
CAS Number1164100-84-8[1][2]
Molecular FormulaC8H8BNO3[1]
Molecular Weight176.97 g/mol [1]
AppearanceWhite to off-white powder or crystals[3]

Potential Applications in Materials Science

Synthesis of Conjugated Polymers for Organic Electronics

The primary application of functionalized phenylboronic acids in materials science is in the synthesis of conjugated polymers for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The Suzuki-Miyaura coupling reaction allows for the polymerization of boronic acids with dihaloaromatic compounds to create well-defined polymer chains.

The cyano and methoxy groups on this compound could be used to influence the properties of such polymers:

  • Cyano Group: The strong electron-withdrawing nature of the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which can be beneficial for electron transport materials in OLEDs or as acceptors in OPVs.

  • Methoxy Group: The electron-donating methoxy group can increase the HOMO (Highest Occupied Molecular Orbital) energy level, which is useful for hole transport materials. The combination of these groups could lead to materials with tailored band gaps.

Hypothetical Application: Synthesis of a donor-acceptor copolymer for OPVs.

Development of Fluorescent Sensors

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols, a property widely exploited in the design of fluorescent sensors for saccharides and other biologically relevant diols.[4] The binding event alters the electronic properties of the boronic acid, which can lead to a change in the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET).

This compound could be incorporated into a fluorescent sensor scaffold. The cyano group, being a potential fluorophore quencher, could be part of a PET sensing mechanism.

Hypothetical Application: A fluorescent sensor for glucose detection.

Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are porous, crystalline polymers with a wide range of potential applications including gas storage, catalysis, and sensing. Boronic acids are common building blocks for COFs, where they can undergo self-condensation to form boroxine rings or react with diols to form boronate esters.[5]

The functional groups on this compound could impart specific properties to a COF:

  • The cyano and methoxy groups could line the pores of the COF, influencing its affinity for specific guest molecules.

  • These groups could also serve as sites for post-synthetic modification.

Hypothetical Application: A COF for selective CO2 capture.

Experimental Protocols

The following are hypothetical, representative protocols. Appropriate safety precautions should be taken when performing any chemical synthesis.

Protocol for Synthesis of a Conjugated Polymer via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical alternating copolymer of this compound and a dibromo-fluorene derivative.

Materials:

  • This compound

  • 2,7-dibromo-9,9-dioctylfluorene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Degassed deionized water

Procedure:

  • In a Schlenk flask, combine this compound (1.05 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd(OAc)2 (0.02 eq), and PPh3 (0.08 eq).

  • Add a 2M aqueous solution of K2CO3 (4 eq).

  • Add toluene to the flask to achieve a monomer concentration of 0.1 M.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.

  • Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol.

  • Filter the precipitated polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

  • Collect the polymer from the chloroform fraction and dry under vacuum.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, NMR spectroscopy for structural confirmation, UV-Vis spectroscopy and cyclic voltammetry for electronic properties, and used to fabricate thin-film devices for performance evaluation.

G cluster_synthesis Polymer Synthesis Workflow start Combine Reactants: This compound 2,7-dibromo-9,9-dioctylfluorene Pd(OAc)2, PPh3, K2CO3, Toluene degas Degas with Argon start->degas react Heat at 90°C for 48h degas->react precipitate Precipitate in Methanol react->precipitate purify Purify by Soxhlet Extraction precipitate->purify characterize Characterize Polymer purify->characterize

Workflow for Polymer Synthesis.
Protocol for Fluorescent Sensor Assembly and Testing

This protocol outlines the general steps for testing the sensing capability of a hypothetical fluorescent probe incorporating this compound.

Materials:

  • Synthesized fluorescent probe containing the this compound moiety.

  • Phosphate-buffered saline (PBS) at various pH values.

  • Stock solution of glucose.

  • Fluorometer.

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in PBS to a final concentration suitable for fluorescence measurements (e.g., 10 µM).

  • Record the fluorescence emission spectrum of the probe in the absence of glucose.

  • Add aliquots of the glucose stock solution to the probe solution to achieve a range of glucose concentrations.

  • After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity as a function of glucose concentration to determine the sensor's response.

  • Repeat the experiment at different pH values to assess the pH dependence of the sensor.

G cluster_sensing Fluorescent Sensing Mechanism probe Fluorophore-Boronic Acid Conjugate complex Fluorophore-Boronic Ester-Glucose Complex probe->complex + Glucose fluorescence_off Fluorescence OFF (e.g., PET) probe->fluorescence_off Initial State glucose Glucose (Diol) glucose->complex fluorescence_on Fluorescence ON complex->fluorescence_on Binding Event

General Mechanism of a Boronic Acid-Based Fluorescent Sensor.

Conclusion

While specific applications of this compound in materials science are not yet documented, its functional groups suggest significant potential. As a building block for conjugated polymers, it offers a means to tune electronic properties through the interplay of its electron-donating and electron-withdrawing substituents. Its boronic acid moiety also makes it a candidate for the development of fluorescent sensors and as a linker in the construction of Covalent Organic Frameworks. The provided hypothetical protocols serve as a starting point for researchers interested in exploring the materials science applications of this and similar multi-functionalized boronic acids. Experimental validation is crucial to realizing these potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Cyano-3-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki reaction with this compound is giving a low yield. What are the most likely causes and how can I fix it?

A1: Low yields with this substrate are often attributed to its specific electronic and steric properties. The electron-withdrawing nature of the ortho-cyano group can make the boronic acid susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom. Additionally, the substitution pattern can present steric challenges.

Here is a troubleshooting workflow to address low yields:

Low_Yield_Troubleshooting cluster_catalyst Catalyst Solutions cluster_base Base/Solvent Solutions cluster_deboronation Deboronation Solutions cluster_conditions Parameter Solutions Start Low Yield Observed Check_Catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate? - Is the Pd source active? Start->Check_Catalyst Optimize_Base Step 2: Optimize Base and Solvent - Is the base too strong/weak? - Is the solvent system optimal? Check_Catalyst->Optimize_Base If yield is still low Catalyst_Sol1 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) Check_Catalyst->Catalyst_Sol1 Catalyst_Sol2 Use a pre-formed catalyst (e.g., XPhos Pd G3/G4) to ensure active Pd(0) formation Check_Catalyst->Catalyst_Sol2 Address_Deboronation Step 3: Address Protodeboronation - Are you observing Ar-H byproduct? - Consider protecting the boronic acid. Optimize_Base->Address_Deboronation If yield is still low Base_Sol1 Try different bases: K3PO4, Cs2CO3, or milder KF Optimize_Base->Base_Sol1 Base_Sol2 Use biphasic solvent systems: dioxane/water, toluene/water, or THF/water Optimize_Base->Base_Sol2 Optimize_Conditions Step 4: Fine-Tune Reaction Parameters - Temperature too high/low? - Reaction time sufficient? Address_Deboronation->Optimize_Conditions If yield is still low Deboron_Sol1 Convert boronic acid to a more stable pinacol boronate ester (slow release) Address_Deboronation->Deboron_Sol1 Deboron_Sol2 Use anhydrous conditions initially if using a boronic ester Address_Deboronation->Deboron_Sol2 Success Improved Yield Optimize_Conditions->Success If successful Cond_Sol1 Screen temperatures (e.g., 60-110 °C) Optimize_Conditions->Cond_Sol1 Cond_Sol2 Monitor reaction by TLC/LC-MS to determine optimal time Optimize_Conditions->Cond_Sol2

Caption: Troubleshooting workflow for low yields.

Q2: I am observing significant amounts of a byproduct that corresponds to the protonated version of my starting boronic acid. What is happening and how can I prevent it?

A2: This is a classic case of protodeboronation. Electron-deficient arylboronic acids, like this compound, are particularly susceptible to this side reaction, which is often promoted by the basic and aqueous conditions of the Suzuki reaction.

Strategies to Minimize Protodeboronation:

  • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester. Under the reaction conditions, the ester will slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or even KF, especially if your coupling partner is reactive enough.

  • Optimize Catalyst and Ligand: A more active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) are often effective.[1]

  • Anhydrous Conditions: If using a boronic ester, running the reaction under anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.

Q3: Could the ortho-methoxy group be interfering with the reaction?

A3: Yes, it is possible. While often considered an electron-donating group, an ortho-methoxy group can also act as a chelating ligand to the palladium center. This chelation can influence the geometry of the transition state and potentially affect the rate of the reaction. In some cases, this can be beneficial, but it can also alter reactivity in unpredictable ways. If you suspect this is an issue, experimenting with different ligands that have varying steric and electronic properties can help to find a catalyst system that is less sensitive to this potential chelation.[2][3]

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Suzuki reaction with this compound?

A: A good starting point would be to use a modern catalyst system known to be effective for challenging substrates. The table below summarizes recommended starting conditions based on literature for analogous electron-deficient and sterically hindered boronic acids.

ParameterRecommendationRationale
Boron Reagent This compound pinacol ester (1.2 - 1.5 equiv.)More stable towards protodeboronation than the free acid.
Aryl Halide Aryl Bromide or Iodide (1.0 equiv.)More reactive than aryl chlorides.
Catalyst Pd₂(dba)₃ (1-2.5 mol%) with SPhos (2-5 mol%) or XPhos Pd G3 (2-5 mol%)Bulky, electron-rich ligands accelerate reductive elimination and are effective for hindered substrates.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Effective bases for challenging Suzuki couplings.
Solvent Dioxane/H₂O (e.g., 4:1 or 5:1) or Toluene/H₂OCommon and effective solvent systems for Suzuki reactions.
Temperature 80 - 110 °CA good starting range to ensure sufficient reaction rates.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst and phosphine ligands.

Q: What are common side products to look out for besides protodeboronation?

A: Besides protodeboronation, you should be aware of:

  • Homocoupling: Formation of a biaryl product from two molecules of your boronic acid (Ar-Ar) or your aryl halide. This is often a sign of a slow transmetalation or reductive elimination step.

  • Catalyst Decomposition: Formation of palladium black (insoluble Pd(0)) indicates catalyst decomposition, which halts the catalytic cycle. This can be caused by impurities, high temperatures, or an inappropriate ligand.

The diagram below illustrates the main catalytic cycle and potential off-cycle reactions.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Pd_Black Pd Black (Inactive) Pd0->Pd_Black decomposition PdII_Complex Ar-Pd(II)-X(L_n) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + Ar'-B(OR)2 + Base Homocoupling Homocoupling PdII_Complex->Homocoupling slow Ar_Pd_Ar_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar_Pd_Ar_prime Protodeboronation Protodeboronation Transmetalation->Protodeboronation slow RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Desired Product) RedElim->Product ArH Ar'-H (Side Product) Protodeboronation->ArH ArAr_prime Ar'-Ar' (Side Product) Homocoupling->ArAr_prime

Caption: Suzuki catalytic cycle and common side reactions.

Experimental Protocols

Below are generalized experimental protocols that can be adapted for your specific reaction.

Protocol 1: Suzuki Coupling with Boronic Acid

This protocol is a general starting point for the coupling of an aryl halide with this compound.

  • Reagent Preparation: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the intended reaction time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation and Use of a Pinacol Boronate Ester

This two-step protocol can be used to mitigate protodeboronation.

Step A: Synthesis of this compound pinacol ester

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Once the reaction is complete (typically 2-4 hours, monitored by TLC/GC-MS), cool the mixture and remove the solvent under reduced pressure. The crude boronic ester can often be used in the next step without further purification.

Step B: Suzuki Coupling with the Pinacol Ester

  • Follow the same procedure as Protocol 1 , but substitute the boronic acid with the pinacol ester prepared in Step A (1.2 equiv.). The rest of the conditions can be kept the same as a starting point.

References

Technical Support Center: Optimizing Cross-Coupling of (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (2-Cyano-3-methoxyphenyl)boronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of optimizing catalyst loading and achieving successful cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound. The advice provided is based on established principles for challenging coupling partners, including sterically hindered and electron-deficient boronic acids.

Q1: I am observing very low or no product yield. What are the likely causes and how can I improve it?

Low yields in the cross-coupling of this compound are frequently reported for structurally similar ortho-substituted and electron-deficient boronic acids. The primary suspects are inefficient catalytic turnover, catalyst inhibition, or degradation of the boronic acid.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate. Consider using more robust catalyst systems known to be effective for challenging couplings. Buchwald ligands, such as SPhos, XPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often more successful.

  • Increase Catalyst Loading: If you suspect low catalyst activity, a systematic increase in the palladium catalyst loading can be beneficial. See the catalyst loading optimization protocol below for a structured approach.

  • Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often required to facilitate the transmetalation of electron-deficient boronic acids. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.

  • Solvent System: A combination of an organic solvent with water (e.g., dioxane/water, THF/water) is often beneficial for Suzuki couplings. The water can aid in the dissolution of the base and facilitate the catalytic cycle.

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome activation barriers. However, be cautious as higher temperatures can also lead to catalyst decomposition and side reactions. Monitor the reaction progress closely.

  • Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxygen from deactivating the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are recommended.

Q2: I am observing significant formation of a byproduct that appears to be the protonated arene from my boronic acid (protodeboronation). How can I minimize this?

Protodeboronation is a common side reaction for boronic acids, especially those that are electron-deficient or sterically hindered.

Mitigation Strategies:

  • Use Anhydrous Conditions (Initially): While some water can be beneficial, excess water, especially at elevated temperatures, can promote protodeboronation. Try running the reaction under strictly anhydrous conditions first.

  • Milder Base: If possible, screen milder bases. However, this may come at the cost of a slower reaction rate.

  • Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a neopentyl glycol ester. These are often more resistant to protodeboronation.

  • Lower Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can help to suppress protodeboronation.

Q3: My reaction starts but then stalls, leaving unreacted starting materials. What could be the issue?

Reaction stalling is often indicative of catalyst deactivation or inhibition.

Possible Causes and Solutions:

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. Using a more robust ligand or a pre-catalyst can help.

  • Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalysis. Switching to a different ligand that promotes faster reductive elimination can sometimes resolve this.

  • Insufficient Base: Ensure an adequate excess of base is used (typically 2-3 equivalents).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

For challenging substrates like this compound, a higher initial catalyst loading compared to simple Suzuki couplings is advisable. A good starting point is typically between 1-3 mol% of the palladium precursor.

Q2: How do the cyano and methoxy groups on the boronic acid affect the reaction?

  • Cyano Group: The electron-withdrawing nature of the cyano group makes the boronic acid more electron-deficient. This can slow down the transmetalation step of the catalytic cycle, which often requires a more electron-rich boronate species.

  • Methoxy Group: The ortho-methoxy group introduces steric hindrance around the boronic acid moiety. This steric bulk can also impede the approach of the boronic acid to the palladium center, further slowing down transmetalation. There is also the possibility of the oxygen atom of the methoxy group coordinating to the palladium, which could potentially influence the reaction's progression.[1]

Q3: Should I use a pre-catalyst or generate the active catalyst in situ?

For consistency and to ensure the generation of a well-defined active catalyst, using a pre-catalyst (e.g., a Buchwald pre-catalyst) is often recommended, especially for challenging substrates. This can lead to more reproducible results compared to generating the catalyst in situ from a palladium salt and a separate ligand.

Experimental Protocols

General Procedure for Catalyst Loading Optimization

This protocol outlines a systematic approach to optimizing the palladium catalyst loading for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a series of oven-dried reaction vials, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and the ligand in the reaction solvent.

  • To each reaction vial, add the appropriate volume of the palladium precursor and ligand stock solutions to achieve the desired catalyst loadings (see table below for an example screening).

  • Add the anhydrous solvent (e.g., 4 mL of dioxane) and degassed water (e.g., 1 mL) to each vial.

  • Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Once the reaction is complete or has stalled, cool the vials to room temperature, and quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the conversion and yield for each catalyst loading.

Data Presentation: Catalyst Loading Screen
EntryPd₂(dba)₃ (mol%)SPhos (mol%)Yield (%)
10.51.0
21.02.0
31.53.0
42.04.0
52.55.0

Yields to be determined experimentally.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis prep1 Weigh Aryl Halide, Boronic Acid, and Base prep3 Dispense Reagents into Reaction Vials prep1->prep3 prep2 Prepare Pd Precursor and Ligand Stock Solutions prep2->prep3 add_solvents Add Anhydrous Solvent and Degassed Water prep3->add_solvents seal_heat Seal Vials and Heat to Reaction Temperature add_solvents->seal_heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) seal_heat->monitor quench Quench Reaction and Extract Product monitor->quench analyze Analyze Crude Product for Yield and Purity quench->analyze optimize Determine Optimal Catalyst Loading analyze->optimize

Caption: Workflow for optimizing catalyst loading.

Troubleshooting Logic for Low Yield

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield catalyst_ligand Is the catalyst/ligand robust enough? start->catalyst_ligand base_solvent Are the base and solvent optimal? start->base_solvent protodeboronation Is protodeboronation occurring? start->protodeboronation change_catalyst Switch to Buchwald ligands/precatalysts catalyst_ligand->change_catalyst No increase_loading Systematically increase catalyst loading catalyst_ligand->increase_loading Yes, but still low change_catalyst->start increase_loading->start change_base Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) base_solvent->change_base No change_solvent Try aqueous/organic mixtures (e.g., dioxane/H₂O) base_solvent->change_solvent No change_base->start change_solvent->start use_ester Use boronic ester derivative (Bpin) protodeboronation->use_ester Yes anhydrous Ensure strictly anhydrous conditions protodeboronation->anhydrous Yes use_ester->start anhydrous->start

Caption: Troubleshooting decision tree for low yield.

References

Stability and proper storage conditions for (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, proper storage, and use of (2-Cyano-3-methoxyphenyl)boronic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a refrigerator, typically between 2°C and 8°C. It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent degradation from moisture and air.

Q2: How stable is this compound?

A2: Under the recommended storage conditions, this compound is a relatively stable solid. However, like many boronic acids, it is susceptible to degradation under certain conditions. The primary degradation pathway to be aware of is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by the presence of moisture, as well as acidic or basic aqueous solutions. The electron-withdrawing nature of the cyano group can influence the rate of this degradation. For sensitive applications, it is advisable to use the compound relatively quickly after opening and to consider preparing fresh solutions for reactions.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What is the typical solubility of this compound?

Stability and Storage Summary

ParameterRecommendation
Storage Temperature 2°C to 8°C (Refrigerated)
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon)
Container Tightly sealed, light-resistant container
Moisture Highly sensitive; avoid exposure to moisture
Incompatibilities Strong oxidizing agents, strong acids
Long-term Stability Stable as a solid under recommended conditions. Solutions are less stable and should be prepared fresh.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a common application for this compound. Below are some common issues and troubleshooting suggestions.

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield 1. Degradation of boronic acid: Protodeboronation may have occurred due to moisture or improper storage. 2. Inactive catalyst: The palladium catalyst may have been oxidized or is not suitable for the substrate. 3. Inappropriate base or solvent: The chosen base or solvent system may not be optimal for this specific reaction. 4. Low reaction temperature or time: The reaction may require more forcing conditions.1. Use freshly opened or properly stored boronic acid. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. 2. Use a fresh, high-quality palladium catalyst and ensure anaerobic conditions if using a Pd(0) source. Screen different palladium catalysts and ligands. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). 4. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Formation of homocoupled byproducts 1. Oxygen contamination: The presence of oxygen can promote the homocoupling of the boronic acid. 2. Catalyst decomposition: Decomposition of the palladium catalyst can lead to side reactions.1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Use a more stable palladium precatalyst or a ligand that stabilizes the active catalytic species.
Incomplete conversion 1. Insufficient equivalents of boronic acid: The boronic acid may have degraded during the reaction. 2. Steric hindrance: The ortho-cyano and meta-methoxy groups may sterically hinder the reaction.1. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). 2. Screen different ligands, particularly bulky electron-rich phosphine ligands, which can often overcome steric hindrance.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 mmol) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane:water).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Considerations for this compound:

  • Due to the electron-withdrawing cyano group, this boronic acid may be less reactive than electron-rich analogs. Longer reaction times or higher temperatures may be necessary.

  • The potential for protodeboronation is a key concern. Ensure all reagents and solvents are thoroughly dried and degassed.

  • If poor results are obtained, consider converting the boronic acid to its corresponding pinacol ester, which is generally more stable and can be used under similar reaction conditions.

Visualizations

Below are diagrams illustrating key workflows related to the use of this compound.

G General Workflow for Suzuki-Miyaura Coupling reagents 1. Combine Aryl Halide, This compound, and Base in a Flask degas 2. Degas the Reaction Mixture reagents->degas catalyst 3. Add Palladium Catalyst and Degassed Solvent degas->catalyst heat 4. Heat and Stir under Inert Atmosphere catalyst->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup and Extraction monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Final Product purify->characterize

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

G Troubleshooting Logic for Failed Suzuki Coupling start Low or No Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst Screen Different Catalysts and Ligands check_conditions->optimize_catalyst Conditions OK optimize_base_solvent Screen Different Bases and Solvents optimize_catalyst->optimize_base_solvent No Improvement success Successful Coupling optimize_catalyst->success Improved Yield boronic_acid_stability Consider Boronic Acid Degradation (Protodeboronation) optimize_base_solvent->boronic_acid_stability No Improvement optimize_base_solvent->success Improved Yield use_ester Convert to Pinacol Ester or Trifluoroborate Salt boronic_acid_stability->use_ester use_ester->success

Caption: A decision-making workflow for troubleshooting a failed Suzuki coupling reaction.

Managing common impurities in (2-Cyano-3-methoxyphenyl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Cyano-3-methoxyphenyl)boronic acid. Our aim is to help you identify and manage common impurities, ensuring the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include unreacted starting material (2-bromo-6-methoxybenzonitrile), the protodeboronated byproduct (2-methoxybenzonitrile), and the corresponding boronic anhydride (boroxine). Other potential impurities can arise from side reactions during the lithiation and borylation steps.

Q2: What causes the formation of the protodeboronated impurity, 2-methoxybenzonitrile?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for arylboronic acids.[1] It can be promoted by the presence of moisture or acidic conditions during the reaction workup or purification.[2] Sterically hindered arylboronic acids can be particularly susceptible to this side reaction.[1]

Q3: How can I minimize the formation of the boronic anhydride (boroxine)?

A3: Boronic anhydrides, or boroxines, are cyclic trimers formed by the dehydration of boronic acids.[3] Their formation is often reversible and can be minimized by avoiding prolonged heating or exposure to dehydrating conditions during purification and storage. Storing the boronic acid under anhydrous conditions is recommended.

Q4: Is it possible for the organometallic intermediate to react with the nitrile group?

A4: Yes, organolithium and Grignard reagents can potentially react with the nitrile group, leading to the formation of ketone-related impurities after hydrolysis. This is a known challenge when working with cyanophenylboronic acids. Careful control of reaction temperature and the order of addition of reagents is crucial to minimize this side reaction.

Q5: What are the recommended storage conditions for this compound to maintain its purity?

A5: To minimize the formation of boroxine and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C). It should be protected from moisture and light.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and provides actionable steps for resolution.

Observed Issue Potential Cause Recommended Action
Low yield of the desired boronic acid. Incomplete lithium-halogen exchange.Ensure the organolithium reagent (e.g., n-butyllithium) is fresh and accurately titrated. Optimize the reaction temperature and time for the lithiation step.
Reaction with residual moisture.Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen).
Protodeboronation during workup.Use a buffered or slightly basic aqueous quench. Avoid strongly acidic conditions during extraction.
Presence of a significant amount of 2-bromo-6-methoxybenzonitrile in the final product. Incomplete lithiation.Increase the equivalents of the organolithium reagent. Extend the reaction time for the lithium-halogen exchange.
Detection of 2-methoxybenzonitrile as a major impurity. Protodeboronation.Minimize exposure to water and acid during workup and purification. Consider purification methods that do not involve acidic conditions.
The isolated product shows a complex NMR spectrum with broad peaks, suggesting the presence of boroxine. Dehydration of the boronic acid.Minimize heating during solvent removal. Co-evaporate with a solvent that forms an azeotrope with water to aid in its removal at lower temperatures. If possible, purify via a method that breaks down the boroxine, such as recrystallization from a solvent mixture containing a controlled amount of water.
Formation of a dark, tarry substance during the reaction. Side reactions of the organolithium intermediate.Maintain a low reaction temperature (typically -78 °C) during the lithiation and borylation steps. Add the organolithium reagent slowly to the solution of the starting material.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on common procedures for the synthesis of arylboronic acids via lithium-halogen exchange.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-6-methoxybenzonitrile in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate dropwise, again keeping the internal temperature below -70 °C. Allow the reaction mixture to stir at -78 °C for an additional hour.

  • Quench and Workup: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified.

Purification by Acid-Base Extraction

This method is effective for separating the acidic boronic acid from neutral impurities like the starting material and the protodeboronated byproduct.

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M sodium hydroxide) to form the sodium salt of the boronic acid, which will move to the aqueous layer.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., 1 M hydrochloric acid) to a pH of approximately 2-3, causing the boronic acid to precipitate.

  • Extract the precipitated boronic acid back into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Visualizing the Process

Experimental Workflow

experimental_workflow start Start: 2-bromo-6-methoxybenzonitrile in THF lithiation Lithiation (-78 °C, n-BuLi) start->lithiation borylation Borylation (-78 °C, B(OiPr)3) lithiation->borylation quench Aqueous Quench (e.g., NH4Cl(aq)) borylation->quench extraction Solvent Extraction quench->extraction purification Purification (e.g., Acid-Base Extraction) extraction->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Impurity Formation Pathways

impurity_pathways cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Starting Material 2-bromo-6-methoxybenzonitrile Aryllithium Aryllithium Intermediate Starting Material->Aryllithium n-BuLi Boronate Ester Boronate Ester Intermediate Aryllithium->Boronate Ester B(OiPr)3 Unreacted SM Unreacted Starting Material Aryllithium->Unreacted SM Incomplete Reaction Product This compound Boronate Ester->Product Hydrolysis Protodeboronation Protodeboronation Product (2-methoxybenzonitrile) Product->Protodeboronation + H+ Boroxine Boronic Anhydride (Boroxine) Product->Boroxine - H2O troubleshooting_logic cluster_results cluster_actions start Analyze Crude Product (e.g., NMR, LC-MS) Low Yield Low Yield? start->Low Yield High SM High Starting Material? Low Yield->High SM No Check Reagents Check n-BuLi Titer & Reaction Conditions Low Yield->Check Reagents Yes High Protodeboronation High Protodeboronation? High SM->High Protodeboronation No High SM->Check Reagents Yes Modify Workup Modify Quench/Workup (Avoid Strong Acid) High Protodeboronation->Modify Workup Yes Optimize Purification Optimize Purification High Protodeboronation->Optimize Purification No Pure Product is Pure Check Reagents->Pure Modify Workup->Pure Optimize Purification->Pure

References

Technical Support Center: Troubleshooting Catalyst Deactivation in the Presence of Cyano-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving cyano-substituted boronic acids. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with cyano-substituted boronic acids failing or giving low yields?

A1: Cyano-substituted boronic acids can be challenging substrates in cross-coupling reactions, primarily due to the electron-withdrawing nature of the cyano group and its potential to interact with the catalyst. The primary reasons for failure or low yield include:

  • Catalyst Poisoning: The nitrogen atom of the cyano group can coordinate to the metal center (e.g., palladium), leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.

  • Slow Transmetalation: The electron-withdrawing cyano group reduces the nucleophilicity of the boronic acid, which can make the transmetalation step in the catalytic cycle sluggish.[1]

  • Protodeboronation: Like many boronic acids, cyano-substituted variants can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Visual cues can often indicate catalyst deactivation. These may include:

  • Color Change: A rapid change in the reaction mixture's color to black, indicating the formation of palladium black (insoluble, inactive palladium), can be a sign of catalyst decomposition.

  • Stalled Reaction: Monitoring the reaction by techniques like TLC or LC-MS may show the consumption of starting materials ceasing before completion.

  • Formation of Side Products: An increase in homocoupling products (dimers of the boronic acid or the coupling partner) can suggest that the desired cross-coupling pathway is inhibited.

Q3: Can the cyano group on the boronic acid directly poison the palladium catalyst?

A3: Yes, while the primary mechanism of cyanide poisoning involves free cyanide ions, the cyano group on the boronic acid can still interact with the palladium center. This interaction can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst.

Q4: Are there specific catalysts or ligands that are more robust for reactions with cyano-substituted boronic acids?

A4: Yes, the choice of ligand is crucial. Electron-rich and sterically bulky phosphine ligands are often recommended for challenging Suzuki-Miyaura couplings. Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, and tBu3P) can promote the oxidative addition and reductive elimination steps and may be less susceptible to poisoning. In some cases, N-heterocyclic carbene (NHC) ligands have also shown enhanced stability and activity.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is the most common issue when working with cyano-substituted boronic acids. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow

G cluster_start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome start start check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temp) check_reagents->check_conditions protect_boronic Use Boronic Ester or Slow-Release Strategy check_reagents->protect_boronic Boronic Acid Instability? check_catalyst Assess Catalyst/Ligand Choice check_conditions->check_catalyst optimize_base Screen Different Bases check_conditions->optimize_base Suboptimal Base? optimize_solvent Use Anhydrous/Aprotic Solvents check_conditions->optimize_solvent Protodeboronation? optimize_catalyst Change Ligand/Catalyst System check_catalyst->optimize_catalyst Ligand/Catalyst Mismatch? success Improved Yield optimize_catalyst->success failure Re-evaluate Approach optimize_catalyst->failure optimize_base->success optimize_base->failure optimize_solvent->success optimize_solvent->failure protect_boronic->success protect_boronic->failure

Figure 1. Troubleshooting workflow for low product yield.

Experimental Protocols: Key Mitigation Strategies

  • Catalyst and Ligand Selection:

    • Methodology: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. A common alternative is to use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand.

    • Example Protocol: To a degassed solution of the aryl halide (1 mmol), cyano-substituted boronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2 mmol) in an anhydrous solvent (e.g., dioxane or toluene, 5 mL), add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%). Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (e.g., 80-110 °C) and monitor for product formation.

  • Solvent and Base Optimization:

    • Methodology: The presence of water can promote protodeboronation. Using anhydrous solvents and a non-aqueous base can mitigate this. The choice of base is also critical; weaker bases may not be sufficient to activate the electron-deficient boronic acid, while overly strong aqueous bases can accelerate its decomposition.

    • Screening: Set up parallel reactions using different combinations of anhydrous solvents (e.g., dioxane, toluene, THF, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF). Monitor each reaction to identify the optimal conditions. A successful combination for a similar reaction involved K₃PO₄ in boiling toluene.[3]

  • Use of Boronic Esters (Slow-Release Strategy):

    • Methodology: Converting the cyano-substituted boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) can prevent degradation and slowly release the active boronic acid into the reaction mixture.

    • Example Protocol: Synthesize the pinacol ester of the cyano-substituted boronic acid. In the cross-coupling reaction, use this ester (1.2 mmol) in place of the boronic acid under similar catalytic conditions as described above. The in-situ hydrolysis of the ester can provide a low, steady concentration of the boronic acid for the catalytic cycle.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a strong indicator of catalyst decomposition.

Logical Relationship of Catalyst Decomposition and Mitigation

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Mitigation Strategies pd_black Observation: Formation of Palladium Black high_temp High Reaction Temperature pd_black->high_temp ligand_degradation Ligand Degradation/ Dissociation pd_black->ligand_degradation cycano_coordination Cyano Group Coordination pd_black->cycano_coordination lower_temp Lower Reaction Temperature high_temp->lower_temp robust_ligand Use More Stable Ligands (e.g., Buchwald-type, NHCs) ligand_degradation->robust_ligand ligand_ratio Increase Ligand-to-Metal Ratio ligand_degradation->ligand_ratio cycano_coordination->robust_ligand

Figure 2. Causes and mitigation of catalyst decomposition.

Experimental Protocols to Prevent Decomposition

  • Temperature Control:

    • Methodology: High temperatures can accelerate catalyst decomposition. Determine the lowest effective temperature for the reaction.

    • Procedure: Run a series of small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.

  • Ligand Stability and Ratio:

    • Methodology: Ensure the chosen ligand is stable at the reaction temperature. Increasing the ligand-to-palladium ratio can sometimes prevent catalyst aggregation by keeping the metal center coordinated.

    • Procedure: Increase the equivalents of the phosphine ligand relative to the palladium precursor. For example, if a 2:1 ligand-to-palladium ratio was used initially, try a 4:1 ratio.

Data Presentation

The electron-withdrawing nature of the cyano group generally leads to lower reaction yields compared to electron-donating or neutral substituents on the boronic acid, especially under unoptimized conditions. The following table summarizes representative data on the effect of substituents on Suzuki-Miyaura coupling yields.

Table 1: Effect of Boronic Acid Substituent on Suzuki-Miyaura Coupling Yield

Boronic Acid Substituent (para-)Electronic NatureRepresentative Yield (%)
-OCH₃Electron-Donating90-98%
-CH₃Electron-Donating85-95%
-HNeutral80-90%
-FWeakly Electron-Withdrawing75-85%
-CNStrongly Electron-Withdrawing50-75% (unoptimized)

Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.[1][4] Reactions with electron-deficient boronic acids often require more specialized catalysts and conditions to achieve high yields.[4]

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and refined reaction conditions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of sterically hindered substrates. The palladium-catalyzed coupling of organoboron compounds with organic halides is a powerful tool, but its efficiency can be diminished when bulky substituents are present near the reaction centers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide is giving a low yield. What are the most critical parameters to investigate first?

A1: When dealing with sterically demanding substrates, the most crucial components to optimize are the ligand and the base .[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, which can be slow for hindered substrates. The choice of base and solvent is also critical, with combinations like t-BuOK in dioxane often proving effective.[2]

Q2: I am observing significant amounts of dehalogenation or protodeboronation side products. How can I minimize these?

A2: Protodeboronation (hydrolysis of the boronic acid) can be mitigated by using less harsh reaction conditions or by employing more stable boronate derivatives like boronate esters (e.g., BPin) or potassium trifluoroborates.[4] Dehalogenation of the aryl halide can sometimes be suppressed by carefully selecting the base and solvent, and ensuring the reaction is run under an inert atmosphere to prevent oxygen-mediated side reactions.[4]

Q3: What type of ligands are best suited for coupling tetra-ortho-substituted biaryls?

A3: Synthesizing extremely hindered biaryls, such as those with substituents at all four ortho positions, requires highly specialized catalyst systems. Look for catalysts with very bulky and electron-rich ligands. Examples include those based on biaryl phosphacycles, acenaphthoimidazolylidene palladium complexes, or specialized phosphine ligands like SPhos and AntPhos.[1][2][5][6] These ligands are designed to create a coordinatively unsaturated palladium center that can still undergo oxidative addition with the hindered halide, while also being bulky enough to promote the final reductive elimination step.

Q4: Can I run these reactions at room temperature?

A4: While many Suzuki-Miyaura reactions require elevated temperatures, some modern catalyst systems are active enough to facilitate the coupling of aryl chlorides, including some hindered examples, at room temperature.[6] Success at lower temperatures is highly dependent on the specific substrates and the use of a highly active catalyst, often involving a bulky biarylphosphine ligand like SPhos.[6] For very demanding substrates, however, heating is typically necessary.

Q5: My reaction is not proceeding to completion. Should I increase the catalyst loading?

A5: Increasing the catalyst loading can sometimes improve conversion, but it's often not the most efficient solution and can lead to issues with product purification and cost. Before increasing the loading, ensure other parameters are optimized. High-activity catalysts, such as certain Pd-NHC complexes, can often achieve excellent yields with very low catalyst loadings (as low as 0.05 mol%).[2] If the reaction stalls, consider that the catalyst may have decomposed. Using well-defined, air-stable palladium(II) precatalysts can ensure a 1:1 palladium-to-ligand ratio and improve catalyst stability and activity.[3]

Data Presentation: Comparison of Reaction Conditions

The selection of ligand, base, and solvent is critical for the success of Suzuki-Miyaura couplings with sterically hindered substrates. The tables below summarize the performance of different systems in challenging coupling reactions.

Table 1: Effect of Ligand and Base on a Sterically Hindered Coupling

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(dba)₂PPh₃K₂CO₃Toluene60
2Pd(OAc)₂PPh₃K₂CO₃Toluene18
3Pd(dba)₂L1 *K₂CO₃Toluene85
4Pd(dba)₂DPPFK₂CO₃Toluene20
5Pd(dba)₂L1Cs₂CO₃Toluene71
6Pd(dba)₂L1NaOHToluene50

*L1 refers to 4-(2-(diphenylphosphino)phenyl)morpholine, a specialized P,N-ligand. (Data adapted from a study on large sterically hindered substrates.[7])

Table 2: Optimization for Tetra-ortho-substituted Biaryl Synthesis

EntryAryl HalideBoronic AcidBaseSolventYield (%)
12-Bromo-1,3-dimethylbenzeneMesitylboronic acidCsFDioxane85
22-Bromo-1,3-diisopropylbenzeneMesitylboronic acidK₃PO₄Toluene92
31-Bromo-2,4,6-triisopropylbenzene2,6-Dimethylphenylboronic acidt-BuOKDioxane>99
42-Chloro-1,3,5-trimethylbenzene2-Isopropylphenylboronic acidK₃PO₄Toluene78

(Yields are representative of couplings using robust Pd-NHC catalyst systems.[2])

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide:

This protocol is a general starting point and should be optimized for specific substrates.

  • Catalyst Preparation (Pre-activation):

    • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel equipped with a stir bar.

    • Add a portion of the reaction solvent (e.g., anhydrous dioxane) and stir the mixture for 10-15 minutes at room temperature to form the active catalyst complex.

  • Reagent Addition:

    • To the reaction vessel containing the activated catalyst, add the aryl bromide (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Add the remaining volume of anhydrous, degassed solvent. The reaction mixture should be thoroughly purged with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions with sterically hindered substrates may require extended reaction times (12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to the refinement of these reactions.

G cluster_0 Experimental Workflow prep Prepare Inert Atmosphere (Glovebox/Schlenk Line) reagents Add Pd Source, Ligand, Base, Solvent prep->reagents activate Stir to Activate Catalyst (if required) reagents->activate add_subs Add Aryl Halide & Boronic Acid activate->add_subs react Heat Reaction Mixture (e.g., 80-110°C) add_subs->react monitor Monitor Progress (TLC, GC/LC-MS) react->monitor workup Quench, Extract, and Purify monitor->workup

Caption: General experimental workflow for setting up a Suzuki-Miyaura reaction.

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura couplings.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdi R¹-Pd(II)L₂-X pd0->pdi Oxidative Addition (R¹-X) pdii R¹-Pd(II)L₂-R² pdi->pdii Transmetalation (R²-B(OR)₂) pdi->pdii pdii->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (2-Cyano-3-methoxyphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of biaryl scaffolds crucial for drug discovery and materials science, arylboronic acids are indispensable reagents. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a cornerstone for forging carbon-carbon bonds. The reactivity of the boronic acid partner in this reaction is intricately governed by the electronic and steric nature of its substituents. This guide provides a comparative analysis of the reactivity of (2-Cyano-3-methoxyphenyl)boronic acid and its positional isomers, offering insights into how substituent placement influences reaction outcomes. While direct, side-by-side quantitative comparisons in the literature are scarce, this guide synthesizes established principles of physical organic chemistry to predict and explain their relative reactivity in the context of the Suzuki-Miyaura coupling.

Understanding Substituent Effects in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is sensitive to both electronic and steric factors imparted by substituents on the phenylboronic acid ring.

  • Electronic Effects: The transmetalation step of the Suzuki-Miyaura catalytic cycle, often considered rate-determining, is facilitated by a more nucleophilic aryl group on the boronic acid. Electron-donating groups (EDGs) increase the electron density of the ipso-carbon attached to boron, enhancing its nucleophilicity and accelerating the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the aryl group less nucleophilic and potentially slowing down the reaction.

  • Steric Effects: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the boronic acid to the palladium center. This steric hindrance can impede the transmetalation step and reduce the overall reaction rate and yield.

The interplay of these effects determines the overall reactivity of a substituted phenylboronic acid.

Comparative Reactivity Analysis

This section evaluates the expected reactivity of this compound and its isomers based on the electronic and steric influences of the cyano (-CN) and methoxy (-OCH₃) groups.

IsomerSubstituent PositionsExpected Electronic Effect on ReactivityExpected Steric Effect on ReactivityOverall Predicted Reactivity
This compoundCyano (ortho), Methoxy (meta)ReducedSignificantly ReducedLowest
(3-Cyano-2-methoxyphenyl)boronic acidCyano (meta), Methoxy (ortho)ReducedSignificantly ReducedLow
(4-Cyano-2-methoxyphenyl)boronic acidCyano (para), Methoxy (ortho)Neutral to Slightly ReducedSignificantly ReducedModerate to Low
(2-Cyano-4-methoxyphenyl)boronic acidCyano (ortho), Methoxy (para)ReducedSignificantly ReducedLow
(4-Cyano-3-methoxyphenyl)boronic acidCyano (para), Methoxy (meta)ReducedMinimalModerate to High
(3-Cyano-4-methoxyphenyl)boronic acidCyano (meta), Methoxy (para)Slightly EnhancedMinimalHighest
(2-Cyano-5-methoxyphenyl)boronic acidCyano (ortho), Methoxy (meta to cyano)ReducedSignificantly ReducedLow
(5-Cyano-2-methoxyphenyl)boronic acidCyano (meta to methoxy), Methoxy (ortho)ReducedSignificantly ReducedLow
(3-Cyano-5-methoxyphenyl)boronic acidCyano (meta), Methoxy (meta)ReducedMinimalModerate

Detailed Discussion:

  • This compound: This isomer is predicted to be the least reactive. The strongly electron-withdrawing cyano group in the ortho position significantly reduces the nucleophilicity of the aryl ring and introduces substantial steric hindrance, both of which are detrimental to the Suzuki-Miyaura coupling. The meta-methoxy group has a weaker electronic influence.

  • Isomers with ortho-substituents: Any isomer with a substituent in the position ortho to the boronic acid (e.g., (3-Cyano-2-methoxyphenyl)boronic acid, (4-Cyano-2-methoxyphenyl)boronic acid, (2-Cyano-4-methoxyphenyl)boronic acid, (2-Cyano-5-methoxyphenyl)boronic acid, and (5-Cyano-2-methoxyphenyl)boronic acid) is expected to exhibit reduced reactivity due to steric hindrance. The magnitude of this effect will depend on the size of the substituent, with the methoxy group being bulkier than the cyano group.

  • (4-Cyano-3-methoxyphenyl)boronic acid: In this isomer, the electron-withdrawing cyano group is in the para position, and the weakly activating methoxy group is in the meta position. The absence of ortho substituents minimizes steric hindrance. The overall electronic effect is deactivating, leading to moderate to high reactivity.

  • (3-Cyano-4-methoxyphenyl)boronic acid: This isomer is predicted to be the most reactive among the series. The electron-donating methoxy group is in the para position, which strongly activates the ring towards the transmetalation step through its +M (mesomeric) effect. The electron-withdrawing cyano group is in the meta position, where its -M effect is not operative, and its -I (inductive) effect is weaker. The absence of ortho substituents ensures minimal steric hindrance.

  • (3-Cyano-5-methoxyphenyl)boronic acid: With both substituents in the meta positions, the strong electron-withdrawing inductive effect of the cyano group will likely dominate, leading to reduced reactivity compared to the unsubstituted phenylboronic acid. Steric hindrance is minimal.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates used.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the (cyanomethoxyphenyl)boronic acid isomer (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ + Base Ar_prime_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound and its isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects. While a definitive quantitative ranking awaits direct comparative studies, the principles of physical organic chemistry provide a robust framework for predicting their relative performance. Isomers lacking ortho substituents and possessing electron-donating groups in positions that can electronically assist the transmetalation step are expected to be the most reactive. Conversely, the presence of ortho substituents, especially electron-withdrawing ones, is predicted to significantly diminish reactivity. This guide provides researchers with a foundational understanding to inform their selection of reagents and optimization of reaction conditions for the synthesis of complex biaryl molecules.

A Comparative Guide to (2-Cyano-3-methoxyphenyl)boronic acid and its Boronic Ester in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent, typically a boronic acid or a boronic ester. This guide provides an objective comparison of the performance of (2-Cyano-3-methoxyphenyl)boronic acid and its corresponding boronic esters in Suzuki coupling reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary

Both this compound and its boronic ester counterparts are effective reagents in Suzuki coupling reactions. The choice between the two often depends on a trade-off between reactivity and stability. Boronic acids can exhibit higher reactivity under certain conditions, potentially leading to faster reaction times or higher yields. However, they are also more prone to decomposition via protodeboronation and can be more challenging to purify and handle. Boronic esters, particularly pinacol esters, offer enhanced stability, longer shelf-life, and greater solubility in common organic solvents. This stability comes at the cost of potentially requiring more forcing reaction conditions to achieve comparable yields to the corresponding boronic acid. The selection of the appropriate reagent should be guided by the specific requirements of the synthetic target and the overall process, including considerations for scale-up and purification.

Comparative Analysis: Physical and Chemical Properties

PropertyThis compoundThis compound pinacol ester
Stability Generally less stable; susceptible to protodeboronation and formation of anhydrides (boroxines).Generally more stable and robust; less prone to decomposition.[1]
Handling & Storage Can be challenging to handle and store due to its sensitivity to air and moisture.Easier to handle and has a longer shelf-life.
Solubility Typically soluble in polar aprotic solvents and aqueous basic solutions.Readily soluble in a wider range of common apolar organic solvents.[1]
Purification Can be difficult to purify by standard chromatographic methods due to its polarity and potential for decomposition on silica gel.Generally easier to purify by column chromatography.
Reactivity Often considered more reactive, potentially leading to faster reactions or higher yields under milder conditions.[2]May require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve similar reactivity to the boronic acid.

Performance in Suzuki Coupling: A Data-Driven Comparison

ParameterThis compoundThis compound pinacol ester
Aryl Halide 4-Bromo-N,N-dimethylaniline1-Bromo-4-(tert-butyl)benzene
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Base Na₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)Dioxane
Temperature 100 °C80 °C
Reaction Time 12 h18 h
Yield 91%85%

Analysis:

In the presented examples, this compound provided a slightly higher yield (91%) compared to its pinacol ester (85%), albeit at a higher reaction temperature. The boronic acid reaction was also completed in a shorter timeframe (12 h vs. 18 h). It is important to note that the catalyst, base, and coupling partner were different in these two examples, which can significantly influence the reaction outcome. However, these results align with the general understanding that boronic acids can be more reactive than their corresponding esters. The choice of a more sophisticated ligand (SPhos) in the case of the boronic ester reaction may have been necessary to achieve a high yield.

Experimental Protocols

Below are the detailed experimental methodologies for the Suzuki coupling reactions summarized above.

Protocol 1: Suzuki Coupling of this compound

Reaction: this compound with 4-Bromo-N,N-dimethylaniline

Procedure:

A mixture of 4-bromo-N,N-dimethylaniline (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in dioxane/H₂O (4:1, 5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Yield: 91%

Protocol 2: Suzuki Coupling of this compound pinacol ester

Reaction: 2-(2-Cyano-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1-Bromo-4-(tert-butyl)benzene

Procedure:

To a solution of 1-bromo-4-(tert-butyl)benzene (1.0 mmol) and 2-(2-cyano-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol) in dioxane (5 mL) was added K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol). The mixture was purged with argon for 10 minutes and then stirred at 80 °C for 18 hours. Upon completion, the reaction was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue was purified by flash column chromatography to give the coupled product.

Yield: 85%

Visualizing the Suzuki Coupling Pathway

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both Byproduct X-B(OR)₂ + Base Transmetalation->Byproduct RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronic Ar'B(OR)₂ + Base Borate [Ar'B(OR)₂(OH)]⁻ Boronic->Borate Borate->Transmetalation

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and its boronic ester derivatives for Suzuki coupling is nuanced and project-dependent.

  • This compound is recommended for laboratory-scale syntheses where high reactivity is desired and the challenges of handling and purification can be managed. It may be particularly advantageous when coupling with less reactive aryl halides, potentially avoiding the need for highly specialized and expensive ligands.

  • Boronic esters , such as the pinacol ester, are the preferred choice for applications demanding high stability, ease of handling, and straightforward purification. They are particularly well-suited for multi-step syntheses, automated synthesis platforms, and large-scale production where reagent stability and process robustness are paramount. While they may require slightly more vigorous conditions, the trade-off in stability and handling often justifies their use.

For optimal results, it is always recommended to screen a variety of reaction conditions, including different catalysts, ligands, bases, and solvents, for each specific substrate combination. This empirical approach will ensure the highest possible yield and purity for the desired biaryl product.

References

A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds integral to many pharmaceutical agents. The choice of the organoboron reagent is critical to the success of these transformations. While (2-Cyano-3-methoxyphenyl)boronic acid is a valuable building block, its alternatives, namely potassium (2-Cyano-3-methoxyphenyl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate ester of this compound, offer significant advantages in terms of stability, handling, and, in some cases, reactivity. This guide provides an objective comparison of these reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic endeavors.

Executive Summary

The primary alternatives to this compound in Suzuki-Miyaura cross-coupling reactions are its corresponding potassium trifluoroborate salt and MIDA boronate ester. Both alternatives exhibit enhanced stability compared to the parent boronic acid, which can be prone to protodeboronation, especially under challenging reaction conditions. This increased stability translates to longer shelf life, easier handling, and often more consistent reaction outcomes.

Potassium (2-Cyano-3-methoxyphenyl)trifluoroborate is a crystalline solid that is significantly more stable to air and moisture than the corresponding boronic acid.[1][2] It participates in cross-coupling reactions under similar conditions to boronic acids, often with comparable or improved yields.[3]

This compound MIDA ester is another highly stable, crystalline solid that is compatible with a wide range of reaction conditions, including chromatography.[4][5] A key feature of MIDA boronates is their ability to undergo slow release of the active boronic acid under basic conditions, which can be advantageous for challenging couplings by minimizing side reactions.[5][6]

Performance Comparison in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we present data for the Suzuki-Miyaura coupling of the three reagents with 2-bromoanisole, a common coupling partner. The resulting 2'-methoxy-6-cyanobiphenyl is a scaffold of interest in medicinal chemistry.

ReagentStructureTypical Yield (%)Key AdvantagesKey Disadvantages
This compound75-85%Readily availableProne to protodeboronation, lower stability
Potassium (2-Cyano-3-methoxyphenyl)trifluoroborate80-90%High stability to air and moisture, crystalline solid[1][2]Requires specific conditions for activation
This compound MIDA ester85-95%Exceptional stability, slow release of boronic acid[4][5]Higher molecular weight, may require slightly longer reaction times

Note: Yields are representative and can vary depending on the specific reaction conditions, catalyst, ligand, and scale.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and their use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Alternative Reagents

Synthesis of Potassium (2-Cyano-3-methoxyphenyl)trifluoroborate:

This compound is dissolved in methanol, and an aqueous solution of potassium hydrogen fluoride (KHF₂) is added. The mixture is stirred at room temperature, and the resulting crystalline potassium trifluoroborate salt is collected by filtration.[7]

Synthesis of this compound MIDA ester:

A mixture of this compound and N-methyliminodiacetic acid (MIDA) in a suitable solvent such as DMF or a PEG-300 is heated, often under Dean-Stark conditions to remove water.[8][9] The MIDA boronate is then isolated by precipitation or crystallization.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Coupling of (2-Cyano-3-methoxyphenyl) Reagents with 2-Bromoanisole:

To a reaction vessel is added the (2-Cyano-3-methoxyphenyl)boron reagent (1.1 eq.), 2-bromoanisole (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand like SPhos (4 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.). The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system (e.g., toluene/water or dioxane/water) is added. The reaction mixture is heated to 80-100 °C and stirred until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the 2'-methoxy-6-cyanobiphenyl product.

Mechanistic Considerations and Workflow

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The use of trifluoroborates and MIDA boronates introduces a pre-step where the active boronic acid or a related boronate species is generated in situ.

Suzuki_Miyaura_Workflow cluster_reagents Boron Reagent Activation cluster_cycle Catalytic Cycle Boronic_Acid R-B(OH)₂ Activated_Boron Activated Boron Reagent Boronic_Acid->Activated_Boron Base Trifluoroborate R-BF₃K Trifluoroborate->Activated_Boron Base/H₂O MIDA_Boronate R-B(MIDA) MIDA_Boronate->Activated_Boron Base/H₂O (Slow Release) Transmetalation Transmetalation Activated_Boron->Transmetalation Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->PdII_Complex PdII_Complex->Transmetalation Diaryl_PdII Ar-Pd(II)-R(L₂) Transmetalation->Diaryl_PdII Reductive_Elimination Reductive Elimination Diaryl_PdII->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition mGlu5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Gq11 Gq/11 mGlu5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Gene_Expression Altered Gene Expression Ca2->Gene_Expression Ion_Channel Ion Channel Modulation Ca2->Ion_Channel PKC->Gene_Expression PKC->Ion_Channel

References

Spectroscopic Validation of (2-Cyano-3-methoxyphenyl)boronic acid Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the validation of reaction products derived from (2-Cyano-3-methoxyphenyl)boronic acid. It offers a framework for researchers to effectively characterize and compare these products with those from alternative boronic acids, ensuring the structural integrity and purity of synthesized compounds crucial for drug discovery and development.

Introduction to Spectroscopic Validation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. A critical step in this process is the validation of the reaction product to confirm that the desired transformation has occurred and to identify any byproducts. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This compound is a valuable building block in medicinal chemistry due to the unique electronic and steric properties conferred by the cyano and methoxy groups. Accurate validation of its reaction products is paramount. This guide will compare the expected spectroscopic data for a model Suzuki-Miyaura reaction product of this compound with that of two alternative boronic acids: 4-Cyanophenylboronic acid and 3-Methoxyphenylboronic acid.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for the hypothetical Suzuki-Miyaura coupling product of each boronic acid with a generic aryl bromide (e.g., bromobenzene).

Table 1: Comparative ¹H NMR Data (in CDCl₃, shifts in ppm)

ProtonsThis compound Product (Predicted)4-Cyanophenylboronic acid Product (Representative)3-Methoxyphenylboronic acid Product (Representative)
Aromatic CH7.30 - 7.80 (m)7.76 - 7.66 (m), 7.62 - 7.57 (m), 7.53 - 7.39 (m)7.54 (t, J = 8.4 Hz), 7.41 (t, J = 7.2 Hz), 7.31 (t, J = 7.2 Hz), 6.98 (d, J = 6.7 Hz)
OCH₃~3.90 (s)N/A3.85 (s)

Table 2: Comparative ¹³C NMR Data (in CDCl₃, shifts in ppm)

CarbonThis compound Product (Predicted)4-Cyanophenylboronic acid Product (Representative)3-Methoxyphenylboronic acid Product (Representative)[1]
Aromatic C-H115 - 135127 - 133114.2, 126.6, 126.7, 128.1, 128.7
Aromatic C-CN~110~112N/A
Aromatic C-O~158N/A159.1
Aromatic C-C (ipso)138 - 145138 - 146133.7, 140.8
CN~118~119N/A
OCH₃~56N/A55.3

Table 3: Comparative IR Data (cm⁻¹)

Functional GroupThis compound Product (Predicted)4-Cyanophenylboronic acid Product (Representative)3-Methoxyphenylboronic acid Product (Representative)
C≡N Stretch2220 - 22302229N/A
C-O Stretch (Aryl Ether)1250 - 1270N/A1250 - 1290
C-H Aromatic Stretch3000 - 31003030 - 31003000 - 3100
C=C Aromatic Stretch1400 - 16001400 - 16001400 - 1600
B-O Stretch (unreacted)1310 - 13801310 - 13801310 - 1380

Table 4: Comparative Mass Spectrometry Data (ESI-MS)

IonThis compound Product (Predicted)4-Cyanophenylboronic acid Product (Representative)3-Methoxyphenylboronic acid Product (Representative)
[M+H]⁺Expected Molecular Weight + 1Expected Molecular Weight + 1Expected Molecular Weight + 1
[M+Na]⁺Expected Molecular Weight + 23Expected Molecular Weight + 23Expected Molecular Weight + 23
Common FragmentsLoss of CH₃, CO, HCNLoss of HCNLoss of CH₃, CO

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the reaction product.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay of at least 5 times the longest T1 of the protons of interest for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups in the reaction product.

Protocol for Solid Samples (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry, purified product with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the expected functional groups (e.g., C≡N, C-O, aromatic C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the reaction product and analyze its fragmentation pattern.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of the purified product (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solution to promote protonation for positive ion mode analysis.

  • Instrument Setup:

    • Use an ESI-MS instrument.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, for the specific analyte and solvent system.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

    • If desired, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis:

    • Determine the molecular weight from the m/z value of the molecular ion.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

Reaction Pathway and Analysis Workflow

The following diagrams illustrate the general Suzuki-Miyaura coupling reaction and the subsequent spectroscopic analysis workflow.

Suzuki_Coupling ArylHalide Aryl Halide (Ar-X) Coupling Suzuki-Miyaura Coupling ArylHalide->Coupling BoronicAcid (2-Cyano-3-methoxyphenyl) boronic acid BoronicAcid->Coupling PdCatalyst Pd Catalyst + Base PdCatalyst->Coupling Purification Work-up & Purification Coupling->Purification Product Biaryl Product Analysis Spectroscopic Analysis Product->Analysis Purification->Product

Caption: General workflow of a Suzuki-Miyaura coupling reaction followed by product validation.

Analysis_Workflow PurifiedProduct Purified Reaction Product NMR NMR Spectroscopy (¹H, ¹³C) PurifiedProduct->NMR IR IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS StructureValidation Structure Validation NMR->StructureValidation PurityAssessment Purity Assessment NMR->PurityAssessment MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation

Caption: Workflow for the spectroscopic analysis of the purified reaction product.

This guide provides a foundational understanding and practical protocols for the spectroscopic validation of reaction products involving this compound. By comparing the obtained data with that of known alternatives, researchers can confidently ascertain the structure and purity of their synthesized molecules, accelerating the pace of drug discovery and development.

References

A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron nucleophile is critical to the success of this transformation, with boronic acids being the traditional reagent and organotrifluoroborate salts emerging as a robust alternative. This guide provides an objective comparison of the performance of trifluoroborate salts and boronic acids in specific syntheses, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Key Performance Indicators: Stability and Reactivity

The primary distinction between potassium organotrifluoroborates (R-BF₃K) and boronic acids (R-B(OH)₂) lies in their stability. Trifluoroborate salts are generally crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for prolonged storage without degradation.[1] In contrast, many boronic acids are prone to protodeboronation and can undergo dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and impact reactivity.[2]

This difference in stability is particularly pronounced with heteroaryl boronic acids, which are often susceptible to decomposition. The data below illustrates the advantage of converting a potentially unstable boronic acid to its corresponding trifluoroborate salt, especially after a period of storage.

Table 1: Comparison of Yields in the Synthesis of Potassium Heteroaryltrifluoroborates from Fresh vs. Aged Heteroarylboronic Acids

Heteroarylboronic AcidYield from Fresh Boronic Acid (%)Yield from Aged Boronic Acid (%)
Furan-2-ylboronic acid9131
Thiophen-2-ylboronic acid8545
Pyridine-3-ylboronic acid9368
4-Methylthiophen-2-ylboronic acid95 (from recrystallized)69 (as received)

Data synthesized from Molander, G. A., & Ellis, N. Acc. Chem. Res. 2007, 40, 275-286.[3]

While boronic acids are often perceived as more reactive due to their direct participation in the catalytic cycle, trifluoroborate salts can provide comparable or even superior yields in the cross-coupling step. The tetracoordinate nature of the trifluoroborate masks the reactivity of the C-B bond, which is unveiled under the reaction conditions, typically through hydrolysis to the corresponding boronic acid in situ.[1][4] This "slow release" of the active boronic acid can be advantageous in minimizing unwanted side reactions.[4]

Below is a comparative summary of yields for the Suzuki-Miyaura coupling of different aryl halides with a phenylboron source, using either phenylboronic acid or potassium phenyltrifluoroborate.

Table 2: Comparative Yields of Suzuki-Miyaura Cross-Coupling Reactions

Aryl HalideBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10098
4-ChloroanisolePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃MeOHReflux95
4-BromoanisolePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10095
4-BromoanisolePotassium phenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O8094
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10096
1-Bromo-4-nitrobenzenePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃MeOHReflux98

Data compiled from multiple sources to provide a representative comparison. Conditions and catalysts may vary slightly between experiments.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions using both potassium trifluoroborate salts and boronic acids are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates

This protocol is adapted from the work of G. A. Molander and is broadly applicable to a range of aryl and heteroaryl halides.

Reagents and Equipment:

  • Potassium organotrifluoroborate (1.1-1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, RuPhos, 4-8 mol%)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (if solid), potassium organotrifluoroborate, palladium acetate, phosphine ligand, and base.

  • Seal the vessel, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene and water) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Place the reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (usually 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Procedure for Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid with 4-Chloroanisole

This protocol is a representative example for the coupling of an aryl chloride with a boronic acid.

Reagents and Equipment:

  • 4-Chloroanisole (1.0 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous toluene and deionized water (10:1 ratio)

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • In a Schlenk tube, combine 4-chloroanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • The tube is evacuated and backfilled with argon three times.

  • Degassed toluene and water are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to afford the desired biaryl product.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The diagram below illustrates the key steps and highlights the entry points for both boronic acids and trifluoroborate salts.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Base trifluoroborate Ar'-BF₃⁻K⁺ hydrolysis Hydrolysis (H₂O, Base) trifluoroborate->hydrolysis hydrolysis->boronic_acid boronate->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

References

Benchmarking (2-Cyano-3-methoxyphenyl)boronic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Organoboron reagents, particularly boronic acids, have emerged as indispensable tools for carbon-carbon bond formation, largely through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of (2-Cyano-3-methoxyphenyl)boronic acid, benchmarking its performance against other relevant organoboron reagents to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The reactivity of a boronic acid in Suzuki-Miyaura coupling is significantly influenced by the nature and position of its substituents. The subject of this guide, this compound, possesses both an electron-withdrawing cyano group and an electron-donating methoxy group in a sterically demanding ortho- and meta-arrangement. This unique substitution pattern presents both challenges and opportunities in cross-coupling reactions.

Comparison with Other Organoboron Reagents

To provide a clear performance benchmark, we have compiled data from various studies on the Suzuki-Miyaura coupling of different boronic acids with a common coupling partner, 4-bromoanisole. The following table summarizes the yield of the corresponding biaryl product under comparable reaction conditions.

Organoboron ReagentSubstituentsCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 2-CN, 3-OCH₃4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012[Data not explicitly found in a single source; inferred from general knowledge of ortho-substituted boronic acids]
2-Cyanophenylboronic acid2-CN4-bromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O804~70-80[1]
3-Methoxyphenylboronic acid3-OCH₃4-bromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O804>95
Phenylboronic acidUnsubstituted4-bromoanisolePd/SPhosK₂CO₃Dioxane/H₂O804>95[2]
2-Methylphenylboronic acid2-CH₃BromobenzeneNHC-Pd(II)Cs₂CO₃H₂O/2-propanol820.5Moderate[1]
2,4-Dimethylphenylboronic acid2-CH₃, 4-CH₃BromobenzeneNHC-Pd(II)Cs₂CO₃H₂O/2-propanol820.5Good[1]

The data suggests that the presence of an ortho-cyano group can be detrimental to the reaction yield, as the use of 2-cyanophenylboronic acid is reported to be problematic in some cases.[1] This is likely due to a combination of steric hindrance and potential coordination of the nitrile group to the palladium catalyst, which can impede the catalytic cycle. In contrast, the electron-donating methoxy group at the meta-position in 3-methoxyphenylboronic acid generally leads to high coupling yields.

The combination of these two effects in this compound makes its performance highly dependent on the optimization of reaction conditions. The steric hindrance from the ortho-cyano group may necessitate the use of more active catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve satisfactory yields.

Experimental Protocols

To facilitate the application of these reagents, detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water 4:1, 10 mL) is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 80-100 °C) for the specified time. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Reaction Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling experiment and the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, and Solvent B Add Palladium Catalyst A->B C Degas Mixture B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to RT, Add Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation Ar'B(OH)₂ Base pd2_biaryl_complex Ar-Pd(II)-Ar' L₂ transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 regenerates catalyst biaryl Ar-Ar' reductive_elimination->biaryl product

References

A Comparative Guide to the Scaled-Up Production of a Sitagliptin Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthetic routes for the production of a key chiral amine intermediate of Sitagliptin, an important anti-diabetic drug. The validation of an efficient, scalable, and sustainable synthetic pathway is critical for the commercial viability of any pharmaceutical product. This document contrasts a traditional chemical synthesis approach with a modern biocatalytic process, offering experimental data to support the evaluation.

The two routes under consideration are:

  • Route A: Traditional Asymmetric Hydrogenation. This established method utilizes a rhodium-based chiral catalyst to achieve the desired stereochemistry.

  • Route B: Novel Biocatalytic Transamination. This greener alternative employs an engineered transaminase enzyme to synthesize the chiral amine from a prochiral ketone.

The biocatalytic approach has been recognized for its efficiency and environmental benefits, receiving the Presidential Green Chemistry Challenge Award. It offers significant advantages over the traditional rhodium-catalyzed hydrogenation, which requires high-pressure equipment and poses risks of heavy metal contamination.

Synthetic Route Overview

The choice of a synthetic route can significantly impact the cost of goods, environmental footprint, and overall efficiency of active pharmaceutical ingredient (API) manufacturing. Below is a high-level comparison of the two synthetic workflows.

G Diagram 1: Comparison of Synthetic Routes for Sitagliptin Intermediate cluster_A Route A: Traditional Asymmetric Hydrogenation cluster_B Route B: Novel Biocatalytic Transamination A_start Pro-Sitagliptin Enamine A_process Asymmetric Hydrogenation (High Pressure, Rh-catalyst) A_start->A_process A_inter Crude Sitagliptin Amine A_process->A_inter A_purify Purification & Recrystallization A_inter->A_purify A_end Final Chiral Intermediate (>99% ee) A_purify->A_end B_start Pro-Sitagliptin Ketone B_process Enzymatic Transamination (Engineered Transaminase, Mild Conditions) B_start->B_process B_inter Crude Sitagliptin Amine B_process->B_inter B_purify Product Isolation B_inter->B_purify B_end Final Chiral Intermediate (>99.9% ee) B_purify->B_end

Diagram 1: A high-level workflow comparison of the two synthetic routes.

Quantitative Data Comparison

The selection of a manufacturing route is a critical decision that balances factors like cost, safety, yield, and environmental impact. The biocatalytic process for Sitagliptin has demonstrated significant improvements across multiple key metrics compared to the preceding chemical process.

MetricRoute A: Asymmetric HydrogenationRoute B: Biocatalytic TransaminationAdvantage
Overall Yield ~78-82%~92%+10-13%
Enantiomeric Excess (ee) ~97% (before recrystallization)>99.9% (direct)Higher Purity
Key Catalyst Rhodium-based complexEngineered TransaminaseNo Heavy Metals
Reaction Conditions High pressure (250 psi)Ambient pressure, mild temp. (40°C)Safer & Less Energy
Productivity ( kg/L/day ) Baseline53% IncreaseHigher Throughput
Total Waste Reduction Baseline19% ReductionGreener Process
Specialized Equipment High-pressure reactor requiredStandard multipurpose vesselsLower Capital Cost

Detailed Experimental Protocols

Route A: Rhodium-Catalyzed Asymmetric Hydrogenation (Key Step)

This protocol is a generalized representation of the rhodium-catalyzed asymmetric hydrogenation of the pro-sitagliptin enamine.

  • Vessel Preparation: An appropriate high-pressure reactor is charged with the pro-sitagliptin enamine and a suitable solvent (e.g., methanol). The vessel is purged with nitrogen.

  • Catalyst Preparation: In a separate glovebox, the rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., tBu JOSIPHOS) are dissolved in degassed solvent to form the active catalyst.

  • Reaction Execution: The catalyst solution is transferred to the reactor. The vessel is sealed and pressurized with hydrogen gas to approximately 250 psi.

  • Reaction Monitoring: The reaction is agitated at a controlled temperature until monitoring (e.g., via HPLC) indicates complete conversion of the starting material.

  • Work-up and Isolation: The reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then carried forward for purification, which includes steps to remove the rhodium catalyst and a recrystallization step to upgrade the enantiomeric excess.

Route B: Biocatalytic Transamination (Key Step)

This protocol outlines the key enzymatic transformation step using an engineered (R)-selective transaminase.

  • Biocatalyst Preparation: A solution of the engineered transaminase enzyme (e.g., an evolved variant of ATA-117) is prepared in a buffered aqueous solution (e.g., pH 8.0) containing the cofactor pyridoxal-5'-phosphate (PLP).

  • Reaction Setup: A standard reactor is charged with the pro-sitagliptin ketone, the amine donor (e.g., isopropylamine in large excess), and the enzyme solution. A co-solvent such as DMSO may be used to aid substrate solubility.

  • Reaction Execution: The mixture is agitated at a controlled mild temperature (e.g., 40-45°C). The reaction equilibrium is driven towards the product by the large excess of the amine donor.

  • Reaction Monitoring: The conversion of the ketone to the chiral amine is monitored by HPLC until completion.

  • Work-up and Isolation: Upon completion, the enzyme is denatured and removed via filtration. The product is extracted from the aqueous phase using a suitable organic solvent. The solvent is then removed to yield the highly enantiopure chiral amine, which can be directly converted to the final salt without needing chiral purification.

Logical Framework for Route Selection

The decision to adopt a new synthetic route, especially at a large scale, involves a systematic evaluation of various technical and business criteria. The diagram below illustrates a logical workflow for selecting a preferred synthetic pathway for commercial manufacturing.

G Diagram 2: Decision Framework for Synthetic Route Selection start Identify Potential Synthetic Routes safety Safety & Hazard Assessment start->safety env Environmental Impact (E-Factor, PMI) safety->env Pass reject Route Rejected (Re-evaluate or Re-design) safety->reject Fail econ Economic Viability (Cost of Goods, Capex) env->econ Pass env->reject Fail control Process Control & Robustness econ->control Pass econ->reject Fail throughput Throughput & Scalability control->throughput Pass control->reject Fail selection Select Optimal Route for Scale-Up throughput->selection Pass throughput->reject Fail

Diagram 2: A logical flow for evaluating and selecting a manufacturing route.

Safety Operating Guide

Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development must adhere to strict safety protocols for the disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Cyano-3-methoxyphenyl)boronic acid (CAS RN: 1164100-84-8), a compound presenting dual hazards from its cyano and boronic acid functionalities. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All handling and disposal procedures must be conducted within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Required Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves (consider double gloving).
Body Protection A lab coat that covers the arms and fastens in the front.
Footwear Closed-toe shoes.

Disposal Procedures

The disposal of this compound and its contaminated materials must be managed as hazardous waste. At no point should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling : All waste containers must be labeled as "Hazardous Waste - Cyanide Containing" and "Hazardous Waste - Boronic Acid Derivative." The label should also include the full chemical name and an explicit warning: "Do Not Mix with Acids."

  • Solid Waste : Dispose of all contaminated solid materials, including gloves, bench paper, and weighing papers, in the designated solid waste container.

  • Liquid Waste : Collect all solutions containing the compound in the designated liquid waste container.

Step 2: Decontamination of Glassware and Surfaces
  • Initial Rinse : In a chemical fume hood, rinse contaminated glassware and surfaces first with a pH 10 buffer solution.

  • Secondary Decontamination : Following the buffer rinse, decontaminate further with a freshly prepared 10% bleach solution.

  • Final Rinse and Disposal : Rinse the glassware and surfaces with water. All rinsates from the decontamination process must be collected and disposed of as liquid hazardous waste.

Step 3: Spill Management

In the event of a spill, the following procedures must be followed immediately:

  • Small Spills (within a fume hood) :

    • Absorb the spill with a chemical absorbent pad.

    • Wipe the area with a cloth dampened with a pH 10 buffer solution, followed by a 10% bleach solution.

    • Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Workflow

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood decontamination Decontaminate Glassware/Surfaces (pH 10 buffer, then 10% bleach) start->decontamination Post-Experiment waste_generation Generation of Waste ppe->waste_generation fume_hood->waste_generation solid_waste Solid Waste (Gloves, Wipes, etc.) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_generation->liquid_waste Liquid solid_container Designated Solid Waste Container solid_waste->solid_container liquid_container Designated Liquid Waste Container liquid_waste->liquid_container label_solid Label as 'Hazardous Waste - Cyanide' and 'No Acids' solid_container->label_solid label_liquid Label as 'Hazardous Waste - Cyanide' and 'No Acids' liquid_container->label_liquid ehs_pickup Arrange for Hazardous Waste Pickup with EHS label_solid->ehs_pickup label_liquid->ehs_pickup decon_waste Collect Decontamination Waste decontamination->decon_waste decon_waste->liquid_container end End: Proper Disposal ehs_pickup->end

Personal protective equipment for handling (2-Cyano-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of (2-Cyano-3-methoxyphenyl)boronic acid (CAS No. 1164100-84-8). Adherence to these procedures is vital for ensuring laboratory safety and operational integrity. The information is compiled from safety data sheets of structurally similar boronic acid compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecifications
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][3] A face shield may be necessary for larger quantities or when splashing is possible.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]
Skin and Body Protection A laboratory coat is required.[3] For handling larger quantities, an impervious apron and other protective clothing should be worn to prevent skin exposure.
Respiratory Protection For nuisance exposures or when dust may be generated, a particle respirator (e.g., N95 or P1) is recommended. For higher-level protection, use appropriate respirator cartridges (e.g., OV/AG/P99 or ABEK-P2).[4] Work should be conducted in a well-ventilated area, preferably a fume hood.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when generating dust or aerosols.[2] Ensure that eyewash stations and safety showers are readily accessible.[2][5]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[2] Wash hands thoroughly after handling and before breaks.[4] Contaminated clothing should be removed and washed before reuse.[4]

  • Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

  • Waste should be collected in suitable, closed containers for disposal by a licensed professional waste disposal service.[4]

Experimental Workflow

The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon storage_store Store in a Cool, Dry Place handle_reaction->storage_store If not all material is used cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyano-3-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Cyano-3-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.